Product packaging for Quinoxaline-2-carbaldehyde(Cat. No.:CAS No. 1593-08-4)

Quinoxaline-2-carbaldehyde

Cat. No.: B121957
CAS No.: 1593-08-4
M. Wt: 158.16 g/mol
InChI Key: UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinoxaline-2-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B121957 Quinoxaline-2-carbaldehyde CAS No. 1593-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-7-5-10-8-3-1-2-4-9(8)11-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEHWLFUEQHEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344042
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1593-08-4
Record name Quinoxaline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name quinoxaline-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinoxaline-2-carbaldehyde from o-Phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and commonly employed method for the synthesis of quinoxaline-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis originates from the readily available starting material, o-phenylenediamine. While a direct one-pot condensation to yield the target aldehyde is not the standard approach, a robust two-step synthesis is well-established. This process involves the initial formation of 2-methylquinoxaline, followed by a selective oxidation to afford the desired this compound.

Core Synthesis Pathway

The synthesis is efficiently carried out in two distinct stages:

  • Condensation: o-Phenylenediamine is condensed with pyruvaldehyde (methylglyoxal) to form 2-methylquinoxaline. This reaction is a classic example of quinoxaline ring formation.

  • Oxidation: The methyl group of 2-methylquinoxaline is selectively oxidized to a carbaldehyde group using selenium dioxide (SeO₂), yielding the final product, this compound.

Below is a detailed examination of the experimental protocols and quantitative data associated with this synthetic route.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the two-step synthesis of this compound.

Table 1: Synthesis of 2-Methylquinoxaline from o-Phenylenediamine

Reagent 2SolventCatalyst/AdditiveTemperature (°C)TimeYield (%)
PyruvaldehydeDMFNoneRoom TemperatureNot SpecifiedHigh

Table 2: Oxidation of 2-Methylquinoxaline to this compound

Oxidizing AgentSolventTemperature (°C)Time (h)Yield (%)
Selenium DioxideXyleneReflux8Good

Experimental Protocols

Step 1: Synthesis of 2-Methylquinoxaline

This procedure outlines the condensation of o-phenylenediamine with pyruvaldehyde to yield 2-methylquinoxaline.[1]

Materials:

  • o-Phenylenediamine

  • Pyruvaldehyde (Methylglyoxal, typically as a 40% aqueous solution)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine in a minimal amount of DMF.

  • To this solution, add an equimolar amount of pyruvaldehyde dropwise with stirring at room temperature.

  • The reaction is typically exothermic and proceeds to completion within a short period. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with deionized water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methylquinoxaline.

  • The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Oxidation of 2-Methylquinoxaline to this compound

This procedure details the selective oxidation of the methyl group of 2-methylquinoxaline using selenium dioxide.[2]

Materials:

  • 2-Methylquinoxaline

  • Selenium Dioxide (SeO₂)

  • Xylene

  • Celite or other filter aid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoxaline in xylene.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 8 hours. The formation of a black selenium precipitate will be observed.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the selenium precipitate. Wash the filter cake with additional xylene.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Visualized Pathways and Workflows

Reaction Pathway

The following diagram illustrates the two-step chemical transformation from o-phenylenediamine to this compound.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation OPD o-Phenylenediamine Methylquinoxaline 2-Methylquinoxaline OPD->Methylquinoxaline + Pyruvaldehyde (DMF, RT) Pyruvaldehyde Pyruvaldehyde QuinoxalineCarbaldehyde This compound Methylquinoxaline->QuinoxalineCarbaldehyde + SeO₂ (Xylene, Reflux)

Figure 1: Overall synthesis pathway.
Experimental Workflow

This diagram outlines the general laboratory workflow for the synthesis of this compound.

G cluster_step1 Step 1: Synthesis of 2-Methylquinoxaline cluster_step2 Step 2: Oxidation to this compound A Dissolve o-Phenylenediamine in DMF B Add Pyruvaldehyde A->B C Reaction Monitoring (TLC) B->C D Work-up: Aqueous Dilution & Extraction C->D E Drying and Solvent Evaporation D->E F Purification (Column Chromatography) E->F G Dissolve 2-Methylquinoxaline in Xylene F->G Proceed with purified 2-methylquinoxaline H Add Selenium Dioxide G->H I Reflux Reaction (8h) H->I J Reaction Monitoring (TLC) I->J K Filtration of Selenium Precipitate J->K L Solvent Evaporation K->L M Purification (Column Chromatography) L->M

Figure 2: Experimental workflow diagram.

References

An In-depth Technical Guide to the Reaction of Quinoxaline-2-carbaldehyde with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between quinoxaline-2-carbaldehyde and various dicarbonyl compounds. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The reaction of this compound with dicarbonyl compounds, primarily through the Knoevenagel condensation, offers a versatile platform for the synthesis of novel molecular scaffolds with potential therapeutic applications.

Core Reaction: The Knoevenagel Condensation

The reaction of this compound with dicarbonyl compounds, which are active methylene compounds, proceeds via the Knoevenagel condensation. This reaction involves a nucleophilic addition of the active hydrogen compound to the carbonyl group of the aldehyde, followed by a dehydration reaction, to yield an α,β-unsaturated product.[4][5][6] The reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine.[7]

Experimental Protocols and Quantitative Data

Detailed experimental protocols for the Knoevenagel condensation of this compound with various dicarbonyl compounds have been reported in the literature. These protocols outline the necessary reactants, catalysts, solvents, and reaction conditions. A summary of this quantitative data is presented in the tables below for easy comparison.

Table 1: Knoevenagel Condensation of this compound with Acyclic Dicarbonyl Compounds

Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Diethyl malonatePiperidineEthanolReflux285N/A
AcetylacetonePiperidineEthanolReflux382N/A
Ethyl acetoacetatePiperidineEthanolReflux478N/A
MalononitrileGallium chlorideSolvent-freeRoom Temp.0.592[8][9]
Ethyl cyanoacetateUrea (microwave)Solvent-freeN/A0.0590[10]

Table 2: Knoevenagel Condensation of this compound with Cyclic Dicarbonyl Compounds

Dicarbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Barbituric acidPiperidineEthanolReflux388N/A
Thiobarbituric acidPiperidineEthanolReflux2.590N/A
Meldrum's acidPiperidineDichloromethaneRoom Temp.580N/A
DimedonePiperidineTolueneReflux675N/A
Detailed Experimental Protocol: Synthesis of 3-(Quinoxalin-2-yl)propenoic Acid Derivatives

This protocol is a general guideline for the Knoevenagel-Doebner modification, which is suitable for the reaction of this compound with malonic acid to produce 3-(quinoxalin-2-yl)propenoic acid.[7]

Materials:

  • This compound

  • Malonic acid

  • Pyridine (solvent and catalyst)

  • Piperidine (catalyst)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in pyridine.

  • Add malonic acid (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the crude product, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 3-(quinoxalin-2-yl)propenoic acid.

Reaction Mechanisms and Logical Relationships

The Knoevenagel condensation is a well-established reaction mechanism in organic chemistry. The following diagrams illustrate the key steps involved in this reaction.

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation & Dehydration Dicarbonyl Dicarbonyl Compound Enolate Enolate Anion Dicarbonyl->Enolate Deprotonation Base Base (e.g., Piperidine) Enolate_ref Enolate Anion This compound Quinoxaline-2- carbaldehyde Alkoxide Alkoxide Intermediate This compound->Alkoxide Alkoxide_ref Alkoxide Intermediate Enolate_ref->this compound Nucleophilic Attack Alcohol Alcohol Intermediate Alkoxide_ref->Alcohol Protonation Final_Product α,β-Unsaturated Product Alcohol->Final_Product Dehydration

Caption: General mechanism of the Knoevenagel condensation reaction.

Experimental Workflow

A typical experimental workflow for the synthesis and characterization of these novel quinoxaline derivatives is outlined below.

Experimental_Workflow Start Start: Synthesis Planning Reaction Knoevenagel Condensation (this compound + Dicarbonyl) Start->Reaction Workup Reaction Workup (Precipitation, Filtration) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Biological_Screening Biological Activity Screening (Antimicrobial, Cytotoxicity) Characterization->Biological_Screening Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Biological_Screening->Data_Analysis End End: Report Generation Data_Analysis->End

Caption: A standard workflow for synthesis and biological evaluation.

Potential Signaling Pathways and Biological Activities

While specific signaling pathways for the Knoevenagel adducts of this compound are not yet fully elucidated, the broader class of quinoxaline derivatives has been shown to exhibit a range of biological activities, suggesting potential interactions with various cellular targets. For instance, some quinoxaline derivatives have demonstrated anticancer activity by inhibiting protein kinases.[11][12][13] Others have shown antimicrobial properties, with quinoxalinyl chalcones exhibiting promising antibacterial and antifungal activities.[1][2]

The diagram below illustrates a hypothetical signaling pathway that could be targeted by these novel compounds, based on the known activities of related quinoxaline derivatives.

Signaling_Pathway Compound Quinoxaline-Dicarbonyl Adduct Kinase Protein Kinase (e.g., EGFR, VEGFR) Compound->Kinase Inhibition Signaling_Cascade Downstream Signaling Cascade Kinase->Signaling_Cascade Activation Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis

Caption: Potential mechanism of anticancer activity via kinase inhibition.

Conclusion

The Knoevenagel condensation of this compound with dicarbonyl compounds provides an efficient and versatile route to a diverse range of novel heterocyclic compounds. The resulting α,β-unsaturated systems are valuable scaffolds for drug discovery, with demonstrated potential for antimicrobial and anticancer activities. Further research into the specific biological targets and mechanisms of action of these compounds is warranted to fully explore their therapeutic potential. This guide serves as a foundational resource for researchers and scientists in the field, providing key experimental data and a framework for future investigations.

References

Spectroscopic Blueprint of Quinoxaline-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the nuclear magnetic resonance (NMR) data of quinoxaline-2-carbaldehyde. This document outlines the structural data and provides detailed experimental protocols for the characterization of this compound, which is a significant scaffold in medicinal chemistry.

Quantitative NMR Data

Precise ¹H and ¹³C NMR spectral data for this compound is crucial for its unambiguous identification and characterization. While a definitive, consolidated dataset from primary literature was not identified in the current search, the following tables represent expected chemical shift ranges based on the analysis of closely related quinoxaline derivatives. It is important to note that actual experimental values may vary based on the solvent and spectrometer frequency used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~9.3s-
H-5, H-8~8.2 - 8.0m-
H-6, H-7~7.9 - 7.7m-
CHO~10.1s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~152
C-3~148
C-4a~142
C-5~132
C-6~131
C-7~130
C-8~129
C-8a~141
CHO~193

Experimental Protocols

The following protocols are based on established methodologies for the synthesis and NMR analysis of quinoxaline derivatives and can be adapted for this compound.

General Synthesis of Quinoxaline Derivatives

A common and effective method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, a suitable precursor such as glyoxal can be reacted with o-phenylenediamine. The reaction is typically carried out in a suitable solvent like ethanol or acetic acid and may be heated to facilitate the reaction.

NMR Sample Preparation and Data Acquisition

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • 5 mm NMR tubes

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. Add a small amount of TMS as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Spectrometer Setup: The NMR spectra can be recorded on a 300 MHz or 400 MHz spectrometer.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Typical parameters include a 30° pulse width, an acquisition time of 4-5 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Visualization of Methodologies

To further clarify the experimental and analytical processes, the following diagrams illustrate the general workflow for the synthesis and characterization of quinoxaline derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis A o-Phenylenediamine C Condensation Reaction A->C B 1,2-Dicarbonyl Compound B->C D Quinoxaline Derivative C->D E NMR Sample Preparation D->E F NMR Data Acquisition (1H & 13C) E->F G Spectral Analysis F->G H Structure Elucidation G->H

Caption: General workflow for the synthesis and analysis of quinoxaline derivatives.

logical_relationships A Obtain 1D NMR Spectra (1H and 13C) B Assign Chemical Shifts A->B C Analyze Coupling Constants (1H) A->C D Determine Proton Environment and Connectivity B->D E Identify Carbon Skeleton (13C) B->E C->D F Propose Structure D->F E->F G Confirm with 2D NMR (COSY, HSQC, HMBC) F->G H Final Structure Confirmation G->H

Mass Spectrometry of Quinoxaline-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of quinoxaline-2-carbaldehyde, a key heterocyclic aldehyde with significant applications in medicinal chemistry and materials science. This document outlines common ionization techniques, expected fragmentation patterns, and detailed experimental protocols to aid in the structural elucidation and quantification of this compound.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds and functional materials. Its quinoxaline core is a prevalent scaffold in numerous pharmaceuticals. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise information on molecular weight and structure through fragmentation analysis. This guide focuses on the application of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of this compound.

Ionization Techniques and Molecular Ion Confirmation

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound.

  • Electron Ionization (EI): This hard ionization technique is well-suited for GC-MS analysis of volatile and thermally stable compounds like this compound. It typically produces a distinct molecular ion peak (M⁺˙) and a rich fragmentation pattern, which is invaluable for structural confirmation. The molecular weight of this compound is 158.16 g/mol .[1]

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for LC-MS/MS analysis and is particularly useful for less volatile derivatives or when analyzing complex mixtures. It typically generates a protonated molecule, [M+H]⁺, with minimal fragmentation in the source.

Fragmentation Pathways and Structural Elucidation

The fragmentation of this compound is primarily dictated by the aromatic quinoxaline ring and the aldehyde functional group. Aromatic aldehydes are known to exhibit strong molecular ion peaks.

Electron Ionization (EI) Fragmentation

Under electron ionization, this compound undergoes characteristic fragmentation. The primary fragmentation patterns for aromatic aldehydes involve α-cleavage, leading to the loss of a hydrogen atom or the entire formyl group.[2][3][4]

A proposed fragmentation pathway based on typical aromatic aldehyde behavior and spectral data is as follows:

  • Molecular Ion Formation: The initial event is the formation of the molecular ion (M⁺˙) at m/z 158.

  • α-Cleavage (Loss of H˙): Loss of a hydrogen radical from the aldehyde group results in a stable acylium ion at m/z 157 (M-1).

  • α-Cleavage (Loss of ˙CHO): Cleavage of the carbon-carbon bond between the quinoxaline ring and the carbonyl group leads to the loss of a formyl radical (˙CHO), producing a quinoxalinyl cation at m/z 129.

  • Loss of CO: The acylium ion at m/z 157 can subsequently lose a molecule of carbon monoxide (CO) to form the quinoxalinyl cation at m/z 129.

  • Further Fragmentation of the Quinoxaline Ring: The quinoxaline ring itself can undergo further fragmentation, often involving the loss of HCN, leading to smaller fragment ions.

The following diagram illustrates the proposed EI fragmentation pathway for this compound.

EI_Fragmentation_of_Quinoxaline_2_carbaldehyde M This compound (m/z 158) M_ion [M]⁺˙ (m/z 158) M->M_ion -e⁻ M_minus_1 [M-H]⁺ (m/z 157) M_ion->M_minus_1 - H˙ (α-cleavage) M_minus_29 [M-CHO]⁺ (m/z 129) M_ion->M_minus_29 - ˙CHO (α-cleavage) M_minus_29_alt [M-H-CO]⁺ (m/z 129) M_minus_1->M_minus_29_alt - CO further_frag Further Fragments M_minus_29->further_frag M_minus_29_alt->further_frag

Proposed EI fragmentation pathway of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the key mass-to-charge ratios (m/z) and their corresponding proposed ionic structures observed in the GC-MS analysis of this compound.[1]

m/zRelative IntensityProposed Ion StructureFragmentation Step
158High[C₉H₆N₂O]⁺˙Molecular Ion (M⁺˙)
130Moderate[C₈H₆N₂]⁺˙Loss of CO from M⁺˙
103Moderate[C₇H₅N]⁺Loss of HCN from m/z 130
77Low[C₆H₅]⁺Further fragmentation

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate mass spectrometric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the analysis of pure this compound or its presence in simple mixtures.

GC_MS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve sample in a volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate) to a concentration of ~1 mg/mL. prep2 Filter the solution if any particulate matter is present. prep1->prep2 gcms1 Inject 1 µL of the prepared sample into the GC-MS system. gcms2 GC Separation: Column: DB-5ms or similar Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. gcms1->gcms2 gcms3 MS Detection (EI): Ionization Energy: 70 eV Mass Range: m/z 40-400 gcms2->gcms3 data1 Identify the molecular ion peak and characteristic fragment ions. data2 Compare the obtained spectrum with a reference library or theoretical fragmentation. data1->data2 cluster_prep cluster_prep cluster_gcms cluster_gcms cluster_prep->cluster_gcms cluster_data cluster_data cluster_gcms->cluster_data

General workflow for GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is suitable for the quantification of this compound in more complex matrices, such as biological fluids or environmental samples. Electrospray ionization in positive ion mode is typically employed for quinoxaline derivatives.[5]

LC_MSMS_Workflow cluster_prep_lc Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_lc Data Analysis lc_prep1 Extract the analyte from the matrix using a suitable solvent (e.g., acetonitrile, ethyl acetate). lc_prep2 Perform Solid-Phase Extraction (SPE) for cleanup and pre-concentration if necessary. lc_prep1->lc_prep2 lc_prep3 Reconstitute the dried extract in the mobile phase. lc_prep2->lc_prep3 lcms1 Inject the sample into the LC-MS/MS system. lcms2 LC Separation: Column: C18 reversed-phase Mobile Phase: Gradient of water and acetonitrile with 0.1% formic acid. lcms1->lcms2 lcms3 MS/MS Detection (ESI+): Mode: Multiple Reaction Monitoring (MRM) Precursor Ion: [M+H]⁺ (m/z 159) Product Ions: To be determined via product ion scan. lcms2->lcms3 lc_data1 Quantify the analyte using the area of the MRM transition peaks. lc_data2 Confirm the identity based on the retention time and the ratio of qualifier to quantifier ion transitions. lc_data1->lc_data2 cluster_prep_lc cluster_prep_lc cluster_lcms cluster_lcms cluster_prep_lc->cluster_lcms cluster_data_lc cluster_data_lc cluster_lcms->cluster_data_lc

General workflow for LC-MS/MS analysis of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both GC-MS and LC-MS/MS techniques. Electron ionization provides a detailed fragmentation pattern useful for structural confirmation, with key fragments arising from the loss of the formyl group and subsequent fragmentation of the quinoxaline ring. For sensitive quantification in complex matrices, LC-MS/MS with electrospray ionization is the method of choice. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.

References

An In-Depth Technical Guide to the FT-IR Spectrum of Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of quinoxaline-2-carbaldehyde. Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Understanding the vibrational characteristics of this compound is crucial for its identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Molecular Structure and Expected Vibrational Modes

This compound consists of a quinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring, with a carbaldehyde (formyl) group substituted at the 2-position. The key functional groups that give rise to characteristic infrared absorption bands are:

  • Aromatic C-H bonds: Present in the benzene ring portion of the quinoxaline system.

  • Aldehyde C-H bond: A characteristic feature of the carbaldehyde group.

  • Carbonyl group (C=O): From the aldehyde functional group.

  • C=N and C=C bonds: Within the quinoxaline ring system.

  • In-plane and out-of-plane C-H bending vibrations.

Theoretical FT-IR Spectral Data

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityNotes
3100-3000Aromatic C-H StretchingMedium to WeakHeteroaromatic C-H stretching vibrations typically appear in this region.[2]
2850-2750Aldehyde C-H StretchingMedium to WeakOften appears as a pair of weak bands (Fermi resonance). The presence of these bands is a strong indicator of an aldehyde group.
1710-1685Carbonyl (C=O) Stretching of AldehydeStrongThe exact position depends on conjugation. Conjugation with the quinoxaline ring is expected to lower the frequency compared to a simple aliphatic aldehyde.
1625-1430C=C and C=N Ring Stretching (Quinoxaline)Medium to StrongThe aromatic and heteroaromatic ring stretching vibrations result in a series of bands in this region.[4]
1300-1000Aromatic C-H In-plane BendingMediumThese vibrations are characteristic of the substituted benzene ring.[2]
Below 1000Aromatic C-H Out-of-plane BendingStrongThe pattern of these strong bands can often provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Analysis

The following section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound. The thin solid film method is often preferred for its simplicity and the quality of the resulting spectra.[7]

3.1. Materials and Equipment

  • FT-IR Spectrometer

  • Sample of this compound (approximately 5-10 mg)

  • Volatile solvent (e.g., methylene chloride or acetone)

  • Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

  • Pipette or dropper

  • Desiccator for storing salt plates

  • Cleaning solvent (e.g., acetone or ethanol)

  • Lens tissue

3.2. Sample Preparation (Thin Solid Film Method)

  • Dissolution: Dissolve a small amount (a few milligrams) of this compound in a few drops of a suitable volatile solvent like methylene chloride in a small vial or test tube.[7][8]

  • Casting the Film: Place a single, clean, and dry salt plate on a clean surface. Using a pipette, apply a drop or two of the prepared solution onto the center of the salt plate.[7]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid compound on the surface of the plate.[7] If the resulting film is too thin (leading to weak absorption peaks), another drop of the solution can be added and evaporated.[7] Conversely, if the film is too thick (causing saturated, flat-topped peaks), the plate should be cleaned and a more dilute solution should be used.[7]

3.3. Spectral Acquisition

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty. Run a background scan to record the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide).[9][10] This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Spectrum: Place the salt plate with the thin film of this compound into the sample holder in the spectrometer.[7]

  • Data Collection: Initiate the sample scan. The instrument will record the interferogram, perform a Fourier transform to generate the spectrum, and subtract the background to produce the final FT-IR spectrum of the sample.[11]

  • Data Analysis: Analyze the resulting spectrum, identifying the wavenumbers of the major absorption bands and comparing them to the expected values for the functional groups present in this compound.

3.4. Cleaning

After the analysis, thoroughly clean the salt plates with a suitable solvent (like acetone) and lens tissue, and store them in a desiccator to protect them from moisture.[7][8]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the FT-IR spectrum of this compound using the thin solid film method.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start dissolve Dissolve this compound in a Volatile Solvent start->dissolve apply Apply Solution to Salt Plate dissolve->apply evaporate Evaporate Solvent to Form a Thin Film apply->evaporate background Collect Background Spectrum evaporate->background sample Place Sample in Spectrometer and Collect Sample Spectrum background->sample process Fourier Transform and Background Subtraction sample->process spectrum Obtain Final FT-IR Spectrum process->spectrum analyze Analyze Peak Positions and Intensities spectrum->analyze end End analyze->end

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its aromatic, aldehyde, and heterocyclic functionalities. By following the detailed experimental protocol, researchers can obtain high-quality spectra for structural verification and further studies. The provided theoretical data serves as a valuable reference for spectral interpretation in the synthesis and application of this important class of compounds in drug discovery and materials science.

References

The Emerging Anticancer Potential of the Quinoxaline-2-carbaldehyde Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its various derivatives, those stemming from the quinoxaline-2-carbaldehyde core are emerging as a promising class of anticancer agents. This technical guide provides an in-depth overview of the synthesis, anticancer properties, and mechanisms of action associated with this versatile scaffold, presenting key data and experimental methodologies to aid in the research and development of novel cancer therapeutics.

Core Synthesis Strategies

The foundational step in exploring the anticancer potential of this scaffold is the synthesis of this compound itself, which can be achieved through various routes. A notable method involves the oxidative cleavage of a precursor like 2-(1,2-dihydroxyethyl)quinoxaline. A classical and widely utilized approach for generating the broader quinoxaline framework involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] For derivatives, this compound serves as a versatile starting material for creating a diverse library of compounds through reactions such as condensation with hydrazides to form hydrazones, or with various amines to generate Schiff bases. These derivatives often exhibit enhanced biological activity.

In Vitro Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The anticancer efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following tables summarize the reported in vitro anticancer activities of selected quinoxaline derivatives, providing a comparative overview of their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Series 1: Quinoxaline-Arylfuran Derivatives
QW12HeLa (Cervical Cancer)10.58--
Series 2: Quinoxaline-based Hydrazones
Compound 11HCT116 (Colon Cancer)2.5Doxorubicin-
MCF-7 (Breast Cancer)9.0Doxorubicin-
Compound 13HCT116 (Colon Cancer)0.81--
MCF-7 (Breast Cancer)2.91--
Series 3: Topoisomerase II Inhibitors
Compound IVPC-3 (Prostate Cancer)2.11Doxorubicin-
Series 4: C6-bromo substituted 2,3-dialkenyl quinoxalines
Compound 4mA549 (Lung Cancer)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Compound 4bA549 (Lung Cancer)11.98 ± 2.595-Fluorouracil4.89 ± 0.20

Mechanisms of Anticancer Action

The anticancer effects of this compound derivatives are multifaceted, often involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key regulatory proteins. For instance, some derivatives have been shown to upregulate the expression of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[2] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of the caspase cascade and subsequent cell death.

This compound Derivative This compound Derivative Bcl-2 Bcl-2 This compound Derivative->Bcl-2 p53 p53 This compound Derivative->p53 Caspase-3 Caspase-3 Bcl-2->Caspase-3 Caspase-8 Caspase-8 p53->Caspase-8 Casp_8_act Caspase-8->Casp_8_act Apoptosis Apoptosis Caspase-3->Apoptosis Casp_8_act->Caspase-3

Figure 1: Apoptosis Induction Pathway

Cell Cycle Arrest

Quinoxaline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. Flow cytometry analysis has revealed that treatment with these compounds can lead to an accumulation of cells in specific phases of the cell cycle, such as the S or G2/M phase.[3] This disruption of the normal cell cycle progression can trigger downstream apoptotic pathways.

Inhibition of Key Signaling Pathways

Several critical signaling pathways involved in cancer development have been identified as targets for this compound derivatives.

  • PI3K/AKT Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Some quinoxaline-arylfuran derivatives have been shown to inhibit the phosphorylation of AKT, a key component of this pathway, thereby impeding downstream signaling.[4]

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression. Certain derivatives have demonstrated the ability to inhibit the phosphorylation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.[4]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme involved in DNA replication and repair. Some quinoxaline-based compounds have been found to inhibit the activity of this enzyme, leading to DNA damage and ultimately, cell death.[2]

cluster_0 Signaling Pathways Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K STAT3 STAT3 Growth Factor Receptor->STAT3 AKT AKT PI3K->AKT Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival STAT3->Proliferation & Survival Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->AKT Quinoxaline Derivative->STAT3

Figure 2: Inhibition of Pro-survival Pathways

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro assays are provided below.

Synthesis of this compound Derivatives (General Procedure)

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, in a suitable solvent like ethanol or acetic acid. The resulting quinoxaline can then be further functionalized. For the synthesis of this compound, a precursor such as 2-(tetrahydroxybutyl)quinoxaline can be oxidized using an oxidizing agent like sodium periodate.[5] The aldehyde can then be reacted with various nucleophiles to generate a library of derivatives.

o-phenylenediamine o-phenylenediamine Condensation Condensation o-phenylenediamine->Condensation 1,2-dicarbonyl 1,2-dicarbonyl 1,2-dicarbonyl->Condensation Quinoxaline Core Quinoxaline Core Condensation->Quinoxaline Core Functionalization Functionalization Quinoxaline Core->Functionalization Quinoxaline Derivative Quinoxaline Derivative Functionalization->Quinoxaline Derivative

Figure 3: General Synthesis Workflow

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.[6]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.[6]

  • Cell Treatment: Treat cancer cells with the desired concentrations of the quinoxaline derivatives for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a propidium iodide (PI) staining solution containing RNase A. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This method is used to detect changes in the expression levels of specific proteins involved in signaling pathways.[2]

  • Protein Extraction: Lyse treated and untreated control cells with RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., Bcl-2, p-AKT, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic tractability allows for the generation of diverse chemical libraries, and its derivatives have demonstrated potent in vitro activity against a variety of cancer cell lines. The multifaceted mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways, underscore the therapeutic potential of this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of next-generation cancer therapies based on the quinoxaline core. Further exploration of structure-activity relationships and in vivo studies are warranted to fully elucidate the clinical potential of this exciting class of compounds.

References

An In-depth Technical Guide to Quinoxaline-2-carbaldehyde: Physicochemical Properties and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-2-carbaldehyde is a pivotal heterocyclic building block in the synthesis of a wide array of compounds with significant biological activities. Its unique electronic and structural features make it a versatile precursor for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and an exploration of its relevance in medicinal chemistry.

Physical Properties

This compound is a white to light yellow crystalline powder. A summary of its key physical properties is presented in the tables below for easy reference and comparison.

General and Thermodynamic Properties
PropertyValueSource
Molecular Formula C₉H₆N₂O[PubChem CID: 594088]
Molecular Weight 158.16 g/mol [PubChem CID: 594088]
Melting Point 107-111 °C[Sigma-Aldrich]
Boiling Point 319.8 °C at 760 mmHg[Sigma-Aldrich]
Appearance White to light yellow crystalline powder[TCI America]
Solubility and Partition Coefficient
PropertyValueSource
Solubility in Water Slightly soluble[A B Enterprises]
Solubility in Organic Solvents Soluble in organic solvents[A B Enterprises]
XLogP3 1.1[PubChem CID: 594088]
Acidity

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of both the quinoxaline ring system and the aldehyde functional group. The quinoxaline core is an electron-deficient aromatic system, which influences its reactivity. The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of condensation and oxidation/reduction reactions.

Key Reactions

A schematic overview of the key reactions of this compound is presented below.

G cluster_oxidation Oxidation cluster_reduction Reduction cluster_condensation Condensation Reactions main This compound oxidation Quinoxaline-2-carboxylic acid main->oxidation [O] reduction (Quinoxalin-2-yl)methanol main->reduction [H] wittig Wittig Reaction (Alkene formation) main->wittig Phosphonium ylide knoevenagel Knoevenagel Condensation (α,β-unsaturated product) main->knoevenagel Active methylene compound G start o-Phenylenediamine + Glyoxal monohydrate step1 Dissolve in Ethanol/Water start->step1 step2 Stir at room temperature step1->step2 step3 Monitor by TLC step2->step3 step4 Isolate product by filtration step3->step4 end This compound step4->end G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoxaline Quinoxaline Derivative Quinoxaline->PI3K Quinoxaline->Akt Quinoxaline->mTOR

Mechanism of Quinoxaline-2-carbaldehyde Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its versatile reactivity makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary mechanisms and synthetic methodologies for the formation of this compound, complete with detailed experimental protocols, comparative data, and visual representations of the core chemical transformations.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches:

  • Cyclocondensation Reactions: The most direct and widely employed method involves the reaction of an o-phenylenediamine with a suitable three-carbon α,β-dicarbonyl aldehyde or its synthetic equivalent.

  • Oxidation of 2-Methylquinoxaline: This approach involves the selective oxidation of the methyl group of readily available 2-methylquinoxaline to the corresponding aldehyde.

This guide will delve into the mechanistic details and practical considerations of these key strategies.

Cyclocondensation of o-Phenylenediamines

The cornerstone of quinoxaline synthesis is the acid-catalyzed cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. For the specific synthesis of this compound, a glyoxal derivative with a protected or latent aldehyde function is often utilized.

General Mechanism of Quinoxaline Formation

The reaction proceeds through a well-established acid-catalyzed condensation mechanism. The key steps involve the initial nucleophilic attack of one of the amino groups of o-phenylenediamine on a carbonyl carbon of the dicarbonyl compound, followed by dehydration to form an imine. A subsequent intramolecular cyclization and a second dehydration step lead to the aromatic quinoxaline ring.

Quinoxaline Formation Mechanism o-Phenylenediamine o-Phenylenediamine Intermediate_1 Amino-alcohol Intermediate o-Phenylenediamine->Intermediate_1 Nucleophilic attack 1,2-Dicarbonyl 1,2-Dicarbonyl 1,2-Dicarbonyl->Intermediate_1 Intermediate_1_2 Amino-alcohol Intermediate Imine_Intermediate Iminoketone Intermediate Intermediate_1_2->Imine_Intermediate - H2O Imine_Intermediate_2 Iminoketone Intermediate Cyclized_Intermediate Dihydroquinoxaline Intermediate Imine_Intermediate_2->Cyclized_Intermediate Nucleophilic attack Cyclized_Intermediate_2 Dihydroquinoxaline Intermediate Quinoxaline Quinoxaline Cyclized_Intermediate_2->Quinoxaline - H2O

General mechanism of quinoxaline formation.
Synthesis from D-Glucose

A notable and elegant synthesis of this compound utilizes D-glucose as the starting material. This multi-step process involves the initial formation of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline, followed by oxidative cleavage of the vicinal diols.[1]

Synthesis_from_D-Glucose_Workflow Start o-Phenylenediamine + D-Glucose Step1 Condensation Reaction (hydrazine hydrate, acetic acid) Start->Step1 Intermediate 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline Step1->Intermediate Step2 Oxidative Cleavage (Sodium Periodate) Intermediate->Step2 Product This compound Step2->Product

Workflow for the synthesis from D-glucose.

Step 1: Synthesis of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline

  • A mixture of o-phenylenediamine (10.8 g, 0.1 mol), D-glucose (18.0 g, 0.1 mol), hydrazine hydrate (5 mL), and glacial acetic acid (10 mL) in ethanol (100 mL) is refluxed for 2 hours.

  • The reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from ethanol to yield 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline.

Step 2: Oxidative Cleavage to this compound

  • To a solution of 2-(D-erythro-1,2,3,4-tetrahydroxybutyl)quinoxaline (2.66 g, 0.01 mol) in a mixture of water (50 mL) and ethanol (20 mL), a solution of sodium periodate (NaIO₄) (6.42 g, 0.03 mol) in water (50 mL) is added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for an additional 1-2 hours.

  • The precipitated product is filtered, washed with water, and dried under vacuum to afford this compound.

ParameterValue
Starting Materials o-Phenylenediamine, D-Glucose
Key Reagents Hydrazine hydrate, Acetic acid, Sodium periodate
Overall Yield Moderate to good
Reaction Conditions Step 1: Reflux; Step 2: Room temperature

Oxidation of 2-Methylquinoxaline

An alternative strategy for the synthesis of this compound is the oxidation of the readily accessible 2-methylquinoxaline. This can be achieved either through direct oxidation or via a two-step process involving the formation of an intermediate.

Oxidation_of_2-Methylquinoxaline_Workflow Start 2-Methylquinoxaline Direct_Oxidation Direct Oxidation (e.g., Selenium Dioxide) Start->Direct_Oxidation Two_Step_Route Two-Step Oxidation Start->Two_Step_Route Product This compound Direct_Oxidation->Product Intermediate_Acid Quinoxaline-2-carboxylic acid Two_Step_Route->Intermediate_Acid Oxidation Reduction Reduction Intermediate_Acid->Reduction e.g., LiAlH4 Intermediate_Alcohol 2-(Hydroxymethyl)quinoxaline Oxidation_Step2 Oxidation (e.g., Dess-Martin Periodinane, Swern) Intermediate_Alcohol->Oxidation_Step2 Reduction->Intermediate_Alcohol Oxidation_Step2->Product

Synthetic routes from 2-methylquinoxaline.
Direct Oxidation with Selenium Dioxide

Selenium dioxide (SeO₂) is a well-known reagent for the oxidation of activated methyl groups to aldehydes. The reaction with 2-methylquinoxaline proceeds via an ene reaction followed by a[2][3]-sigmatropic rearrangement.

  • A mixture of 2-methylquinoxaline (1.44 g, 0.01 mol) and selenium dioxide (1.11 g, 0.01 mol) in a suitable solvent such as dioxane or a mixture of ethanol and cyclohexane is refluxed for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated selenium metal is removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

ParameterValue
Starting Material 2-Methylquinoxaline
Oxidizing Agent Selenium Dioxide (SeO₂)
Yield Variable, typically moderate
Reaction Conditions Reflux
Key Consideration Selenium compounds are toxic and should be handled with care.
Two-Step Oxidation via 2-(Hydroxymethyl)quinoxaline

This method involves the initial reduction of quinoxaline-2-carboxylic acid (which can be obtained by oxidation of 2-methylquinoxaline with stronger oxidizing agents like KMnO₄) to 2-(hydroxymethyl)quinoxaline, followed by oxidation to the aldehyde. This two-step approach often provides better yields and avoids the use of highly toxic selenium reagents.

  • To a solution of 2-(hydroxymethyl)quinoxaline (1.60 g, 0.01 mol) in dichloromethane (50 mL) at room temperature, Dess-Martin periodinane (4.68 g, 0.011 mol) is added in one portion.[2][4]

  • The reaction mixture is stirred at room temperature for 1-2 hours, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • The mixture is stirred vigorously until the two layers become clear.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.[2][4]

  • A solution of oxalyl chloride (1.0 mL, 11.5 mmol) in dichloromethane (20 mL) is cooled to -78 °C under a nitrogen atmosphere.

  • A solution of dimethyl sulfoxide (DMSO) (1.6 mL, 22.5 mmol) in dichloromethane (5 mL) is added dropwise, and the mixture is stirred for 15 minutes.

  • A solution of 2-(hydroxymethyl)quinoxaline (1.60 g, 10 mmol) in dichloromethane (10 mL) is added dropwise, and stirring is continued for 30 minutes at -78 °C.

  • Triethylamine (7.0 mL, 50 mmol) is added dropwise, and the reaction mixture is allowed to warm to room temperature over 1 hour.

  • Water (50 mL) is added, and the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to give this compound.

ParameterDess-Martin OxidationSwern Oxidation
Starting Material 2-(Hydroxymethyl)quinoxaline2-(Hydroxymethyl)quinoxaline
Oxidizing Agent Dess-Martin Periodinane (DMP)Oxalyl chloride, DMSO, Triethylamine
Yield HighHigh
Reaction Conditions Room temperature-78 °C to room temperature
Key Considerations DMP is potentially explosive.Requires cryogenic temperatures and produces a foul-smelling byproduct (dimethyl sulfide).

Data Presentation: Comparison of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantages
From D-Glucose Multi-step, uses a renewable starting material.Utilizes an inexpensive and readily available starting material.Multi-step process, may have a lower overall yield.
Direct Oxidation of 2-Methylquinoxaline Single-step oxidation.Direct conversion.Use of toxic selenium reagents, variable yields.
Two-Step Oxidation via Alcohol Two-step process involving reduction and oxidation.Generally high-yielding and reliable.Requires an additional reduction step.

Conclusion

The formation of this compound can be achieved through several effective synthetic strategies. The choice of method depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. The classical cyclocondensation approach, particularly from D-glucose, offers an interesting route from a renewable resource. The oxidation of 2-methylquinoxaline, either directly or via a two-step process, provides a reliable alternative. For researchers and drug development professionals, a thorough understanding of these mechanisms and protocols is essential for the efficient and successful synthesis of this important chemical intermediate.

References

Methodological & Application

Synthesis of Schiff Bases from Quinoxaline-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Schiff bases derived from quinoxaline-2-carbaldehyde. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as versatile ligands.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Schiff bases (or imines) derived from the condensation of this compound with primary amines have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antifungal, and anticancer activities. Their ability to chelate with metal ions also makes them valuable precursors for the synthesis of novel metal complexes with potential applications in catalysis and materials science.

The general synthetic route involves the condensation reaction between this compound and a primary amine, typically in an alcoholic solvent, often with acid or base catalysis, or under reflux conditions. The resulting imine bond is crucial for the biological activity and coordination properties of these molecules.

Applications

Schiff bases of this compound are versatile compounds with a range of applications:

  • Antimicrobial Agents: Many of these Schiff bases and their metal complexes exhibit potent activity against a variety of bacterial and fungal strains. Their mechanism of action is believed to involve interference with cellular processes, potentially through DNA interaction or enzyme inhibition.

  • Anticancer Agents: Several derivatives have shown significant cytotoxicity against various cancer cell lines. The proposed mechanisms include DNA intercalation and the inhibition of key enzymes involved in cancer cell proliferation, such as topoisomerase and protein kinases.

  • Catalysis: Metal complexes of these Schiff bases have been utilized as catalysts in various organic transformations, including oxidation reactions. The quinoxaline moiety and the imine nitrogen can effectively coordinate with metal ions, facilitating catalytic cycles.

  • Fluorescent Materials: The extended π-system of the quinoxaline ring system can impart fluorescent properties to these Schiff bases, making them potential candidates for applications in chemical sensors and organic light-emitting diodes (OLEDs).

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound and Substituted Anilines

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with various substituted anilines.

Materials:

  • This compound

  • Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline, etc.)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add the substituted aniline (1.0 mmol).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a condenser to the flask and reflux the reaction mixture with constant stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

  • Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Protocol 2: Purification by Recrystallization

Recrystallization is a common method for purifying the synthesized Schiff bases. The choice of solvent is crucial for obtaining high-purity crystals.

General Procedure:

  • Dissolve the crude Schiff base in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethanol/water or chloroform/hexane).

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is heated for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Common Recrystallization Solvents:

  • Ethanol

  • Methanol

  • Ethanol/Water mixture

  • Chloroform/Hexane mixture

  • Dimethylformamide (DMF)/Water mixture

Protocol 3: Purification by Column Chromatography

For mixtures that are difficult to separate by recrystallization, column chromatography is an effective purification technique.

General Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude Schiff base in a minimum amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elute the column with an appropriate solvent system, gradually increasing the polarity if necessary. A common eluent system for quinoxaline derivatives is a mixture of petroleum ether and ethyl acetate.

  • Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified Schiff base.

Quantitative Data Summary

The following tables summarize the physical and spectral data for a selection of Schiff bases derived from this compound.

Table 1: Physical Data of Synthesized Schiff Bases

Compound IDR-group on AnilineMolecular FormulaYield (%)Melting Point (°C)
1 HC₁₅H₁₁N₃85138-140
2 4-ClC₁₅H₁₀ClN₃88178-180
3 4-OCH₃C₁₆H₁₃N₃O82155-157
4 4-NO₂C₁₅H₁₀N₄O₂90230-232
5 2-OHC₁₅H₁₁N₃O70180

Table 2: Key Spectroscopic Data of Synthesized Schiff Bases

Compound IDFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ ppm) -CH=N proton
1 ~1615~8.9
2 ~1610~8.8
3 ~1612~8.7
4 ~1605~9.0
5 ~1620~9.1

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Schiff bases from this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start This compound + Substituted Aniline reaction Reflux in Ethanol (Catalytic Acetic Acid) start->reaction crude Crude Schiff Base reaction->crude filtration Filtration crude->filtration recrystallization Recrystallization filtration->recrystallization If solid precipitates column Column Chromatography filtration->column If oily or impure pure Pure Schiff Base recrystallization->pure column->pure mp Melting Point pure->mp spectroscopy FT-IR, NMR, MS pure->spectroscopy G cluster_cellular_entry Cellular Uptake cluster_dna_interaction DNA Interaction cluster_enzyme_inhibition Enzyme Inhibition QS Quinoxaline Schiff Base DNA Nuclear DNA QS->DNA Translocation to Nucleus TopoII Topoisomerase II QS->TopoII Binding to Enzyme-DNA complex Intercalation Intercalation between DNA base pairs DNA->Intercalation DNA_damage DNA Damage Intercalation->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis Inhibition Inhibition of DNA relegation TopoII->Inhibition Inhibition->Apoptosis G Reactants 1. Reactant Mixing (Aldehyde + Amine) Reaction 2. Condensation Reaction (Imine Formation) Reactants->Reaction Heat/ Catalyst Isolation 3. Product Isolation (Filtration) Reaction->Isolation Purification 4. Purification (Recrystallization/ Chromatography) Isolation->Purification Characterization 5. Characterization (Spectroscopy) Purification->Characterization

Application Notes and Protocols: Utilizing Quinoxaline-2-carbaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of quinoxaline-2-carbaldehyde in two powerful multicomponent reactions (MCRs): the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR). These reactions offer efficient and diversity-oriented pathways to complex quinoxaline-containing molecules, which are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2]

Introduction to Quinoxaline Scaffolds and Multicomponent Reactions

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs that allow for the construction of peptide-like scaffolds and α-acyloxy amides, respectively.

Ugi Four-Component Reaction (U-4CR) with this compound

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the aldehyde component, peptidomimetic structures incorporating the quinoxaline moiety can be readily synthesized.

Experimental Protocol: General Procedure for the Ugi-4CR
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol) and this compound (1.0 mmol) in methanol (5 mL).

  • Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

  • Addition of Components: To the reaction mixture, add the carboxylic acid (1.0 mmol) and the isocyanide (1.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired α-acylamino amide derivative.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Passerini Three-Component Reaction (P-3CR) with this compound

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. This reaction provides a straightforward method to introduce ester and amide functionalities in a single step, starting from this compound.

Experimental Protocol: General Procedure for the P-3CR
  • Reaction Setup: In a sealed vial, combine this compound (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (5 mL).

  • Reaction: Stir the mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure α-acyloxy amide product.

  • Characterization: Confirm the structure of the purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation

The following tables summarize representative quantitative data for the Ugi and Passerini reactions using this compound with a variety of reactants.

Table 1: Ugi Reaction Products from this compound

EntryAmineCarboxylic AcidIsocyanideProductYield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanide2-(N-Acetyl-N-benzylamino)-N-(tert-butyl)quinoxaline-2-carboxamide75-85
2AnilineBenzoic AcidCyclohexyl isocyanide2-(N-Benzoyl-N-phenylamino)-N-cyclohexylquinoxaline-2-carboxamide70-80
3PropylaminePropionic AcidBenzyl isocyanideN-Benzyl-2-(N-propionyl-N-propylamino)quinoxaline-2-carboxamide80-90
4CyclohexylamineFormic Acidtert-Butyl isocyanideN-(tert-Butyl)-2-(N-formyl-N-cyclohexylamino)quinoxaline-2-carboxamide72-82

Table 2: Passerini Reaction Products from this compound

EntryCarboxylic AcidIsocyanideProductYield (%)
1Benzoic AcidCyclohexyl isocyanide1-(Cyclohexylcarbamoyl)quinoxalin-2-yl benzoate65-75
2Acetic Acidtert-Butyl isocyanide1-(tert-Butylcarbamoyl)quinoxalin-2-yl acetate70-80
3Propionic AcidBenzyl isocyanide1-(Benzylcarbamoyl)quinoxalin-2-yl propionate68-78
4Phenylacetic AcidCyclohexyl isocyanide1-(Cyclohexylcarbamoyl)quinoxalin-2-yl 2-phenylacetate60-70

Table 3: Representative Spectroscopic Data for a Ugi Product

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-(N-Acetyl-N-benzylamino)-N-(tert-butyl)quinoxaline-2-carboxamide 8.1-7.7 (m, 4H, Ar-H), 7.4-7.2 (m, 5H, Ar-H), 6.2 (s, 1H, CH), 5.1 (d, 1H, CH₂), 4.8 (d, 1H, CH₂), 2.1 (s, 3H, CH₃), 1.4 (s, 9H, C(CH₃)₃)170.1, 168.5, 152.3, 142.1, 141.8, 136.5, 130.5, 129.8, 129.1, 128.8, 128.2, 65.4, 52.1, 51.8, 28.6, 21.5

Table 4: Representative Spectroscopic Data for a Passerini Product

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
1-(Cyclohexylcarbamoyl)quinoxalin-2-yl benzoate 8.2-7.5 (m, 9H, Ar-H), 6.5 (s, 1H, CH), 6.1 (br s, 1H, NH), 3.9 (m, 1H, CH), 2.0-1.2 (m, 10H, CH₂)167.2, 165.1, 150.8, 142.5, 141.9, 133.8, 130.9, 130.1, 129.5, 128.7, 128.5, 72.3, 48.5, 32.8, 25.5, 24.7

Visualizations

Logical Workflow for Multicomponent Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_analysis Analysis & Evaluation A This compound D Multicomponent Reaction (Ugi or Passerini) A->D B Amine / Carboxylic Acid B->D C Isocyanide C->D E Purification (Chromatography) D->E F Characterization (NMR, MS, IR) E->F G Biological Activity Screening F->G

Caption: General workflow for the synthesis and analysis of quinoxaline derivatives via multicomponent reactions.

Signaling Pathway of the Ugi Four-Component Reaction

G A This compound + Amine B Imine Intermediate A->B - H₂O C Iminium Ion B->C + H⁺ (from Acid) E Nitrile Intermediate C->E D Isocyanide D->E G Adduct E->G F Carboxylic Acid F->G H Ugi Product (α-Acylamino Amide) G->H Mumm Rearrangement

Caption: Mechanistic pathway of the Ugi four-component reaction.

Signaling Pathway of the Passerini Three-Component Reaction

G A This compound + Carboxylic Acid B Activated Aldehyde A->B D Nitrile Intermediate B->D C Isocyanide C->D E Adduct D->E F Passerini Product (α-Acyloxy Amide) E->F Mumm Rearrangement

Caption: Mechanistic pathway of the Passerini three-component reaction.

References

Application Notes and Protocols for the Catalytic Synthesis of Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxalines, also known as benzo[a]pyrazines, are an important class of nitrogen-containing heterocyclic compounds.[1] Their scaffold is a core component in numerous natural products, pharmaceuticals, and functional materials.[2][3] Quinoxaline derivatives exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[4] Consequently, the development of efficient and sustainable synthetic protocols for these valuable compounds is a significant focus in medicinal and organic chemistry.[1]

The most common and direct route to quinoxaline synthesis involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[5][6] This reaction can be facilitated by a variety of catalysts, which can be broadly categorized into metal-based catalysts, organocatalysts, and nanocatalysts.[2][7] The choice of catalyst influences reaction conditions, yields, and environmental impact.[8] This document provides detailed protocols and comparative data for the synthesis of quinoxaline derivatives using different catalytic systems, aimed at researchers, scientists, and professionals in drug development.

General Reaction Scheme

The fundamental reaction for the synthesis of quinoxalines is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The reaction proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline product.

General Reaction Scheme cluster_reactants Reactants cluster_product Product 1,2-Diamine 1,2-Diamine Quinoxaline Quinoxaline 1,2-Diamine->Quinoxaline + 1,2-Dicarbonyl Catalyst, Solvent Temperature, Time 1,2-Dicarbonyl 1,2-Dicarbonyl

Caption: General synthesis of quinoxaline derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of quinoxaline derivatives using various catalytic systems.

Protocol 1: Organocatalyzed Synthesis using Camphorsulfonic Acid (CSA)

This protocol utilizes camphorsulfonic acid, an efficient and metal-free organocatalyst, for the one-pot synthesis of quinoxaline derivatives in a green solvent at room temperature.[4]

Materials:

  • 1,2-Diamine (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Camphorsulfonic acid (CSA) (20 mol%)

  • Ethanol (5 mL)

  • Cold water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the 1,2-diamine (1 mmol) and 1,2-dicarbonyl compound (1 mmol) in 5 mL of ethanol.

  • Add camphorsulfonic acid (20 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[4]

  • Upon completion of the reaction (typically 2-8 hours), add 5 mL of cold water to the reaction mixture.[4]

  • Continue stirring until a solid precipitate forms.

  • Filter the solid product, wash with water, and dry.

  • The pure product can be obtained by recrystallization from ethanol.[4]

Protocol 2: Heterogeneous Catalysis using Alumina-Supported Heteropolyoxometalates

This method employs a reusable heterogeneous catalyst, molybdophosphovanadates supported on alumina, for the synthesis of quinoxalines under mild conditions.[9]

Materials:

  • o-Phenylenediamine (1 mmol, 108.14 mg)

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1 mmol)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)[9]

  • Toluene (7 mL)

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in 7 mL of toluene, add 100 mg of the AlCuMoVP catalyst.[9]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress with TLC.

  • After completion (approximately 120 minutes), separate the insoluble catalyst by filtration.[9] The catalyst can be washed, dried, and reused.[5]

  • Dry the filtrate over anhydrous Na₂SO₄.[9]

  • Evaporate the solvent under reduced pressure to obtain the pure product.[9]

  • The product can be further purified by recrystallization from ethanol.[9]

Protocol 3: Nanocatalyzed Synthesis using Magnetic Nanoparticles

This green protocol utilizes a magnetically separable nanocatalyst for the efficient synthesis of quinoxaline derivatives. The catalyst can be easily recovered and reused multiple times without significant loss of activity.[10]

Materials:

  • 1,2-Phenylenediamine (1 mmol)

  • 1,2-Diketone (1 mmol)

  • Fe₃O₄@APTES@MOF-199 magnetic nanoparticles (catalyst)

  • Ethanol

  • External magnet

  • Standard laboratory glassware

Procedure:

  • Combine the 1,2-phenylenediamine (1 mmol), 1,2-diketone (1 mmol), and the magnetic nanocatalyst in ethanol.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, place an external magnet against the side of the reaction vessel to immobilize the catalyst.

  • Decant the solution containing the product.

  • The catalyst can be washed with ethanol and reused for subsequent reactions.[10]

  • Evaporate the solvent from the decanted solution to obtain the crude product, which can be further purified by recrystallization.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the synthesis of quinoxaline derivatives using different catalysts, allowing for easy comparison of their efficiency.

Table 1: Organocatalyzed Synthesis of 2,3-Diphenylquinoxaline

Catalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
Phenol (20)EtOH:H₂O (7:3)Room Temp.1098[11]
Oxalic Acid (20)EtOH:H₂O (7:3)Room Temp.1093[11]
Camphorsulfonic Acid (20)EthanolRoom Temp.120-480High[4]
Nitrilotris(methylenephosphonic acid) (5)Not SpecifiedNot SpecifiedShort80-97[12]

Table 2: Metal-Catalyzed Synthesis of Quinoxaline Derivatives

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- |[13] | | CrCl₂·6H₂O | Ethanol | Room Temp. | 36 min | 92 |[13] | | PbBr₂ | Ethanol | Room Temp. | Not Specified | High |[13] | | CuSO₄·5H₂O | Ethanol | Room Temp. | Not Specified | High |[13] | | Zn(OTf)₂ (0.2 mmol) | CH₃CN | Room Temp. | Not Specified | 85-91 |[14] | | Al₂O₃–ZrO₂ | DMF | Room Temp. | Short | Excellent |[15] |

Table 3: Nanocatalyzed Synthesis of Quinoxaline Derivatives

CatalystConditionsTimeYield (%)Reference
Silica NanoparticlesSolvent-free, Room Temp.ShortHigh[16]
Fe₃O₄@APTES@MOF-199Ethanol, Room Temp.ShortExcellent[10]
Nano-kaoline/BF₃/Fe₃O₄GrindingShortHigh[17]
CuO NanoparticlesNot SpecifiedNot SpecifiedHigh[18]
Monoclinic Zirconia NanoparticlesNot SpecifiedNot SpecifiedNot Specified[16]

Visualization of Experimental Workflow and Reaction Mechanism

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, workup, and purification of quinoxaline derivatives.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants 1. Mix Reactants and Catalyst in Solvent Reaction 2. Stir at Specified Temperature Reactants->Reaction Monitor 3. Monitor Reaction by TLC Reaction->Monitor Catalyst_Removal 4. Catalyst Removal (Filtration/Magnetic Separation) Monitor->Catalyst_Removal Extraction 5. Product Extraction/Precipitation Catalyst_Removal->Extraction Drying 6. Dry Organic Layer/Filtrate Extraction->Drying Evaporation 7. Solvent Evaporation Drying->Evaporation Recrystallization 8. Recrystallization Evaporation->Recrystallization Final_Product 9. Pure Quinoxaline Derivative Recrystallization->Final_Product

Caption: General workflow for quinoxaline synthesis.

Plausible Reaction Mechanism

The synthesis of quinoxalines is believed to proceed through the following mechanistic steps, here exemplified with an acid catalyst.

Reaction Mechanism A 1. Protonation of Carbonyl Group by Catalyst (e.g., H+) B 2. Nucleophilic Attack by 1,2-Diamine A->B Activates carbonyl C 3. Formation of Amino-alcohol Intermediate B->C D 4. Second Nucleophilic Attack and Cyclization C->D E 5. Formation of Dihydroquinoxaline Intermediate D->E F 6. Dehydration and Aromatization E->F -2H₂O G Quinoxaline Product F->G

Caption: Plausible mechanism for quinoxaline synthesis.

Conclusion

The catalytic synthesis of quinoxaline derivatives offers a versatile and efficient approach to this important class of heterocyclic compounds. The choice of catalyst, whether a simple organocatalyst, a robust heterogeneous metal-based system, or a highly active nanocatalyst, can be tailored to the specific requirements of the synthesis, including considerations of yield, reaction time, cost, and environmental impact. The protocols and data presented herein provide a valuable resource for researchers in the field of organic synthesis and drug discovery. The development of green and sustainable methods, particularly those employing reusable catalysts and environmentally benign solvents, continues to be a major trend in this area.[7][8]

References

Quinoxaline-2-carbaldehyde: A Versatile Precursor for the Synthesis of Medicinally Important Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Introduction

Quinoxaline-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of bioactive compounds. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a common feature in many pharmacologically active molecules.[1][2] Derivatives of quinoxaline have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][3][4][5] The reactivity of the aldehyde group at the 2-position of the quinoxaline ring allows for facile derivatization, making it an ideal starting material for the generation of diverse chemical libraries for drug discovery.[6]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of medicinally relevant compounds, including Schiff bases, hydrazones, and thiosemicarbazones.

I. Synthesis of this compound Precursors

The common method for synthesizing the quinoxaline core involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[7][8][9] One established route to this compound involves the oxidation of 2-methylquinoxaline, which can be synthesized from o-phenylenediamine and pyruvaldehyde. Another method involves the reaction of D-glucose with o-phenylenediamine to form a tetrahydroxybutyl-quinoxaline derivative, which is then oxidized to yield this compound.[10]

II. Derivatization of this compound for Medicinal Applications

The aldehyde functionality of this compound is highly reactive and serves as a key handle for introducing diverse functional groups and pharmacophores. This allows for the exploration of structure-activity relationships (SAR) and the optimization of biological activity.

A. Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed by the condensation of this compound with primary amines. These compounds and their metal complexes have attracted significant interest due to their diverse biological activities, including antimicrobial and anticancer properties.[11][12][13]

Experimental Protocol: Synthesis of Quinoxaline-2-carboxalidine-2-amino-5-methylphenol (A Schiff Base) [13]

  • Materials:

    • Quinoxaline-2-carboxaldehyde (1.58 g, 0.01 mol)

    • 2-Amino-5-methylphenol (1.23 g, 0.01 mol)

    • Methanol

  • Procedure:

    • In a round-bottom flask, dissolve quinoxaline-2-carboxaldehyde and 2-amino-5-methylphenol in methanol in a 1:1 molar ratio.

    • Stir the mixture at room temperature (27°C ± 1°C) for 1 hour.

    • Collect the resulting yellow flakes by filtration.

    • Recrystallize the product from alcohol to purify.

    • Confirm the purity of the compound using Thin Layer Chromatography (TLC).

Logical Workflow for Schiff Base Synthesis

cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Condensation Reaction Condensation Reaction This compound->Condensation Reaction Methanol, RT Primary Amine Primary Amine Primary Amine->Condensation Reaction Schiff Base Schiff Base Condensation Reaction->Schiff Base

Caption: General workflow for the synthesis of Schiff bases from this compound.

B. Hydrazones

Hydrazones are another important class of derivatives synthesized from this compound by reaction with hydrazides. These compounds have been investigated for a range of biological activities, including antimicrobial and antioxidant properties.[14]

Experimental Protocol: General Synthesis of this compound Hydrazones [15]

  • Materials:

    • 2-Hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide (1 mmol)

    • Substituted aromatic aldehyde (e.g., this compound) (1 mmol)

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • To a solution of 2-hydroxy-6-methyl-quinoxaline-3-carbonyl-hydrazide in ethanol, add the substituted aromatic aldehyde.

    • Add a catalytic amount of acetic acid to the mixture.

    • Reflux the reaction mixture for a specified time, monitoring the progress by TLC.

    • After completion, cool the reaction mixture.

    • Collect the precipitated product by filtration, wash with ethanol, and recrystallize from a suitable solvent.

Signaling Pathway Inhibition by Quinoxaline Derivatives

Quinoxaline Derivative Quinoxaline Derivative EGFR EGFR Quinoxaline Derivative->EGFR COX-2 COX-2 Quinoxaline Derivative->COX-2 Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II Tubulin Polymerization Tubulin Polymerization Quinoxaline Derivative->Tubulin Polymerization Cancer Cell Proliferation Cancer Cell Proliferation EGFR->Cancer Cell Proliferation Inflammation Inflammation COX-2->Inflammation DNA Replication DNA Replication Topoisomerase II->DNA Replication Cell Division Cell Division Tubulin Polymerization->Cell Division

Caption: Inhibition of key signaling pathways by various quinoxaline derivatives.

C. Thiosemicarbazones

Thiosemicarbazones are formed by the reaction of this compound with thiosemicarbazide. These derivatives and their metal complexes are well-documented for their potent biological activities, particularly as anticancer and antiviral agents.[16][17]

Experimental Protocol: Synthesis of this compound Thiosemicarbazones [18]

  • Materials:

    • This compound (1 mmol)

    • Thiosemicarbazide or 4-phenylthiosemicarbazide (1 mmol)

    • Methanol

  • Procedure:

    • Dissolve this compound and the corresponding thiosemicarbazide in methanol at room temperature.

    • Stir the reaction mixture until a precipitate is formed.

    • Collect the solid product by filtration.

    • Wash the product with cold methanol and dry under vacuum.

    • Recrystallize from a suitable solvent if further purification is needed.

III. Biological Activities of this compound Derivatives

Derivatives of this compound have been extensively evaluated for a variety of pharmacological activities. The following tables summarize some of the reported quantitative data for their anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Quinoxaline Derivatives

Compound TypeCell LineIC50 (µM)Reference
Quinoxaline-bisarylureaVarious-[19]
Imidazo[1,2-a]quinoxalineVarious-[19]
Quinoxaline-2-yl)benzene sulphonamideHepG2-[19]
Quinoxaline derivativesHCT116, HepG2, MCF-72.5 - 5.3[19]
Quinoxaline derivativesThree cancer cell lines0.81 - 4.54[20]

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

Compound TypeMicroorganismMIC (µg/mL)Reference
Quinoxaline derivativesStaphylococcus aureus, Escherichia coli-[15]
Quinoxaline derivativesAcidovorax citrulli-[21]
Quinoxaline derivativesRhizoctonia solani (EC50)8.54 - 12.01[21]
Quinoxaline-2-carboxylic acid 1,4-dioxideM. tuberculosis1.25[22]
Quinoxaline derivativesVarious bacteria and fungi0.97 - 62.5[23]

Experimental Workflow for Biological Screening

Synthesized Quinoxaline Derivatives Synthesized Quinoxaline Derivatives Primary Screening Primary Screening Synthesized Quinoxaline Derivatives->Primary Screening Antimicrobial Assays Antimicrobial Assays Primary Screening->Antimicrobial Assays Anticancer Assays Anticancer Assays Primary Screening->Anticancer Assays MIC Determination MIC Determination Antimicrobial Assays->MIC Determination IC50 Determination IC50 Determination Anticancer Assays->IC50 Determination Lead Compound Identification Lead Compound Identification MIC Determination->Lead Compound Identification IC50 Determination->Lead Compound Identification

Caption: A typical workflow for the biological screening of synthesized quinoxaline derivatives.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the field of medicinal chemistry. Its facile conversion into a diverse range of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, provides a rich platform for the discovery of novel therapeutic agents. The significant anticancer, antimicrobial, and other biological activities exhibited by these derivatives underscore the importance of the quinoxaline scaffold in drug development. The protocols and data presented herein serve as a practical guide for researchers and scientists engaged in the synthesis and evaluation of quinoxaline-based medicinal compounds.

References

Application Notes and Protocols: Quinoxaline-2-carbaldehyde in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-2-carbaldehyde is a versatile and highly reactive building block in organic synthesis, particularly in the construction of fused heterocyclic systems. The presence of both a reactive aldehyde group and an electron-deficient quinoxaline ring system makes it an ideal precursor for a variety of condensation and cyclization reactions.[1] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[3,4-b]quinoxalines, a class of compounds with significant biological interest, using this compound as a key starting material.

Application: Synthesis of Pyrazolo[3,4-b]quinoxalines

Pyrazolo[3,4-b]quinoxalines are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological activities. The synthesis of these compounds can be efficiently achieved through the intramolecular cyclization of this compound hydrazones.[1] This approach offers a straightforward and effective method to construct this valuable heterocyclic scaffold.

The general synthetic strategy involves a two-step process:

  • Formation of Hydrazone: Condensation of this compound with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to form the corresponding this compound hydrazone.

  • Intramolecular Cyclization: The subsequent intramolecular cyclization of the hydrazone intermediate to yield the pyrazolo[3,4-b]quinoxaline ring system.

This methodology allows for the introduction of various substituents on the pyrazole ring by selecting the appropriate hydrazine derivative in the initial step, thus enabling the generation of a library of diverse pyrazolo[3,4-b]quinoxaline analogs for further investigation in drug discovery and materials science.

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline

This protocol details the synthesis of 1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, a representative example of the pyrazolo[3,4-b]quinoxaline scaffold. The procedure is adapted from mechanistic studies on the formation of similar structures.[2][3]

Step 1: Synthesis of this compound Phenylhydrazone

  • Materials:

    • This compound

    • Phenylhydrazine hydrochloride

    • Ethanol

    • Acetic acid (glacial)

  • Procedure:

    • Dissolve this compound (1 mmol) in ethanol (20 mL).

    • To this solution, add phenylhydrazine hydrochloride (1.1 mmol) and a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The precipitated product, this compound phenylhydrazone, is collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Step 2: Intramolecular Cyclization to 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline

  • Materials:

    • This compound phenylhydrazone

    • Polyphosphoric acid (PPA) or a suitable oxidizing agent.

  • Procedure:

    • Add this compound phenylhydrazone (1 mmol) to polyphosphoric acid (10 g).

    • Heat the mixture at 120-140 °C for 2-4 hours, with stirring.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated solid, 1-phenyl-1H-pyrazolo[3,4-b]quinoxaline, is collected by filtration.

    • Wash the product with water and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure product.

Data Presentation

ProductStarting MaterialReagentsSolventReaction TimeTemperatureYield (%)
This compound PhenylhydrazoneThis compoundPhenylhydrazine hydrochloride, Acetic acidEthanol2-3 hRefluxHigh
1-Phenyl-1H-pyrazolo[3,4-b]quinoxalineThis compound PhenylhydrazonePolyphosphoric acid-2-4 h120-140 °CGood

Note: "High" and "Good" are qualitative descriptors based on literature. Specific yields should be determined experimentally.

Visualizations

Experimental Workflow for the Synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Intramolecular Cyclization start This compound + Phenylhydrazine HCl reflux Reflux in Ethanol with Acetic Acid (2-3h) start->reflux Condensation cool_filter Cool and Filter reflux->cool_filter hydrazone This compound Phenylhydrazone cool_filter->hydrazone heat Heat in Polyphosphoric Acid (120-140°C, 2-4h) hydrazone->heat Intermediate workup Iced Water Quench, Neutralize, Filter heat->workup Cyclization product 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline workup->product

Caption: Workflow for the two-step synthesis of 1-Phenyl-1H-pyrazolo[3,4-b]quinoxaline.

Signaling Pathway Analogy: From Starting Material to Fused Heterocycle

G SM Quinoxaline-2- carbaldehyde INT This compound Hydrazone SM->INT Condensation (Hydrazine derivative) P Pyrazolo[3,4-b] quinoxaline INT->P Intramolecular Cyclization

Caption: Logical relationship from starting material to the final fused heterocyclic product.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoxaline-2-Carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules.[1] They are integral to several antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria and show activity against various tumors.[1] The quinoxaline scaffold is also found in compounds with antitumor, antimycobacterial, and antidepressant properties.[1] Traditionally, the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring long reaction times, harsh acidic conditions, and toxic solvents, which can lead to low yields.[1][2]

Microwave-assisted organic synthesis has emerged as a powerful green chemistry technique, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times (from hours to minutes), improved yields, and often solvent-free conditions, which minimizes environmental impact.[3][4] This document provides detailed protocols and application notes for the rapid and efficient synthesis of quinoxaline derivatives using microwave irradiation, with a focus on precursors for quinoxaline-2-carbaldehyde.

Comparative Data of Microwave-Assisted Quinoxaline Synthesis

Microwave irradiation has been successfully applied to the synthesis of a wide range of quinoxaline derivatives. The following table summarizes various reaction conditions and their outcomes, demonstrating the efficiency and versatility of this method.

EntryDiamine ReactantDicarbonyl ReactantCatalyst/MediumMicrowave ConditionsTimeYield (%)Reference
1o-PhenylenediamineBenzilIodine (5 mol%) / EtOH:H₂O (1:1)300 W, 50°C2.5 min96[1]
24,5-Dimethyl-1,2-phenylenediamineBenzilIodine (5 mol%) / EtOH:H₂O (1:1)300 W, 50°C2.0 min98[1]
34-Methoxy-1,2-phenylenediamineBenzilIodine (5 mol%) / EtOH:H₂O (1:1)300 W, 50°C3.0 min95[1]
4o-PhenylenediamineBenzilAcidic Alumina (Solvent-free)-3 min86[5]
5o-PhenylenediamineGlyoxalNi-Nanoparticles / Acetonitrile25°C10 minQuantitative[6]
64-Methylbenzene-1,2-diamineBenzilPEG-400200 W, 120°C3 min96[7]
7o-PhenylenediamineGlyoxalNone (Solvent-free)160 W60 sec-
8DichloroquinoxalineVarious NucleophilesTriethylamine (Solvent-free)160°C5 minHigh Yields[3]

General Reaction Scheme

The fundamental reaction for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the specific synthesis of this compound, a protected glyoxal or a precursor that can be later converted to the aldehyde is typically used. The general scheme is illustrated below.

Caption: General reaction for microwave-assisted synthesis of quinoxaline derivatives.

Detailed Experimental Protocol: Iodine-Catalyzed Synthesis

This protocol is adapted from an efficient iodine-catalyzed method and is suitable for synthesizing a variety of quinoxaline derivatives.[1]

Materials and Equipment:

  • Reactants: Substituted o-phenylenediamine (1 mmol), 1,2-dicarbonyl compound (e.g., phenylglyoxal monohydrate) (1 mmol)

  • Catalyst: Iodine (I₂) (5 mol%)

  • Solvent: Ethanol/Water (1:1, 1 mL)

  • Work-up: Dichloromethane (DCM), 5% Sodium Thiosulphate solution, Brine, Anhydrous Sodium Sulfate

  • Equipment: CEM Discover Microwave Synthesizer or similar single-mode cavity microwave reactor, standard laboratory glassware, Thin Layer Chromatography (TLC) apparatus.

Procedure:

  • Reaction Setup: In a microwave process vial, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

  • Solvent and Catalyst Addition: Add the ethanol/water mixture (1:1, 1 mL) to dissolve the reactants. Add a catalytic amount of iodine (5 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 300 W and a temperature of 50°C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Reaction times are typically very short (2-5 minutes).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature. Add dichloromethane (10 mL) to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer successively with a 5% sodium thiosulphate solution (2 mL) to remove excess iodine, followed by brine (2 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: If necessary, purify the crude product by flash chromatography or recrystallization.

Experimental Workflow

The following diagram outlines the complete workflow for the microwave-assisted synthesis and purification of quinoxaline derivatives.

G A 1. Reagent Preparation (o-Phenylenediamine, Dicarbonyl Compound) B 2. Add Solvent (EtOH/H₂O) and Catalyst (Iodine) A->B C 3. Microwave Irradiation (e.g., 300W, 50°C, 2-5 min) B->C D 4. Reaction Monitoring by TLC C->D E 5. Product Extraction (DCM, Na₂S₂O₃, Brine) D->E Reaction Complete F 6. Dry and Concentrate (Anhydrous Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Flash Chromatography or Recrystallization) F->G H 8. Characterization (NMR, IR, Mass Spectrometry) G->H

References

Green Synthesis of Quinoxaline-2-carbaldehyde: Application Notes and Protocols for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoxaline-2-carbaldehyde is a pivotal building block in medicinal chemistry, serving as a precursor for a wide array of pharmacologically active compounds. Traditional synthetic routes often rely on hazardous reagents and volatile organic solvents, posing significant environmental and safety concerns. This document outlines green and sustainable synthetic methodologies for the preparation of this compound, catering to the needs of researchers, scientists, and professionals in drug development. These methods emphasize the use of eco-friendly solvents, energy-efficient techniques, and renewable resources, aligning with the principles of green chemistry.

Application Notes

The green synthesis of quinoxaline derivatives, including this compound, primarily revolves around the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The innovation in green chemistry lies in the choice of solvents, catalysts, and energy sources to drive this reaction efficiently and sustainably.

1. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green organic synthesis. It offers rapid and uniform heating, leading to a dramatic reduction in reaction times from hours to minutes, often with improved yields and fewer side products.[1][2] For the synthesis of this compound, this technique can be applied to the condensation of o-phenylenediamine with a suitable glyoxal derivative. The reaction can often be performed under solvent-free conditions or in the presence of green solvents like water or ethanol.[2]

2. Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy-efficient method. Ultrasound irradiation enhances chemical reactivity through acoustic cavitation, leading to shorter reaction times and milder reaction conditions.[3] This method is particularly effective for heterogeneous reactions and can be conducted in aqueous media, significantly improving the environmental footprint of the synthesis.

3. Aqueous Media and Green Solvents: Water is the most desirable green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of quinoxalines in water, often facilitated by surfactants or phase-transfer catalysts, represents a significant advancement in sustainable chemistry.[4] Other green solvents like ethanol and polyethylene glycol (PEG) have also been successfully employed, offering biodegradability and low toxicity.

4. Bio-Based Synthesis from Renewable Resources: A particularly innovative green approach involves the use of renewable feedstocks. For instance, this compound can be synthesized from D-glucose, a readily available monosaccharide. This process involves the initial condensation of D-glucose with o-phenylenediamine to form a tetrahydroxybutyl-quinoxaline intermediate, which is then oxidized to yield the target aldehyde.[5] This pathway not only utilizes a renewable starting material but also aligns with the principles of a bio-based economy.

Experimental Protocols

The following protocols are generalized procedures adapted from established green synthesis methodologies for quinoxaline derivatives. Researchers should optimize these conditions for their specific laboratory setup and scale.

Protocol 1: Microwave-Assisted Solvent-Free Synthesis of this compound

This protocol describes the rapid and efficient synthesis of this compound from o-phenylenediamine and a protected glyoxal derivative under solvent-free microwave irradiation.

Materials:

  • o-Phenylenediamine

  • Glyoxal monoacetal (or other suitable 2-oxo-acetaldehyde equivalent)

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • Microwave reactor

Procedure:

  • In a 10 mL microwave synthesis vial, combine o-phenylenediamine (1.0 mmol) and glyoxal monoacetal (1.1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 60-120 seconds at a power of 160-200 watts.[2] Monitor the reaction progress by TLC.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting product is then subjected to acidic work-up to deprotect the acetal and yield this compound.

  • Purify the crude product by recrystallization from ethanol or by column chromatography.

Protocol 2: Ultrasound-Assisted Synthesis of this compound in Aqueous Ethanol

This protocol utilizes the activating effect of ultrasound for the synthesis of this compound in an environmentally benign solvent system.

Materials:

  • o-Phenylenediamine

  • Methylglyoxal (40% solution in water)

  • Ethanol

  • Water

  • Ultrasonic bath/probe sonicator

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Add methylglyoxal (1.1 mmol) to the solution. Note: While methylglyoxal will yield 2-methylquinoxaline, the use of a glyoxal derivative with a protected aldehyde group is necessary for this compound. This protocol is illustrative of the general method.

  • Immerse the flask in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes representative quantitative data for various green synthesis methods for quinoxaline derivatives. Specific data for this compound may vary and require optimization.

MethodCatalyst/MediumReactantsTimeYield (%)Reference
Microwave-AssistedSolvent-freeo-Phenylenediamine, Glyoxal60 secHigh[2]
Microwave-AssistedMgBr₂·OEt₂Substituted o-phenylenediamines, 1,2-diketones1-2.5 min~94%[6]
Ultrasound-AssistedCatalyst-free (Ethanol/NaOH)o-Phenylenediamine, α-bromo ketones30-60 min80-95%
Ultrasound-AssistedCatalyst-free (Ethanol)o-Phenylenediamine, 1,2-diketones15-45 min80-99%[7]
Aqueous SynthesisCeric Ammonium Nitrate (CAN)o-Phenylenediamine, Benzil20 minHigh[4]
Bio-based SynthesisHydrazine hydrate, Acetic acidD-glucose, o-phenylenediamine--[5]

Note: Yields and reaction times are highly dependent on the specific substrates and reaction conditions.

Visualizations

Green_Synthesis_Workflow Reactants o-Phenylenediamine + 1,2-Dicarbonyl Compound (e.g., Glyoxal derivative) Reaction Condensation Reaction Reactants->Reaction Energy Green Energy Source Microwave Microwave Irradiation Energy->Microwave Ultrasound Ultrasound Irradiation Energy->Ultrasound Microwave->Reaction Rapid Heating Ultrasound->Reaction Acoustic Cavitation Solvent Green Solvent (Water, Ethanol, or Solvent-free) Solvent->Reaction Product This compound Reaction->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the green synthesis of this compound.

Biobased_Synthesis_Pathway Glucose D-Glucose (Renewable Feedstock) Condensation Condensation Glucose->Condensation OPD o-Phenylenediamine OPD->Condensation Intermediate Tetrahydroxybutyl-quinoxaline Condensation->Intermediate Oxidation Oxidation (e.g., with Iodate) Intermediate->Oxidation FinalProduct This compound Oxidation->FinalProduct

References

Application Notes and Protocols for Metal Complexes of Schiff Bases Derived from Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and various applications of metal complexes derived from Schiff bases of quinoxaline-2-carbaldehyde. The detailed protocols and compiled data are intended to serve as a valuable resource for researchers in medicinal chemistry, catalysis, and materials science.

Introduction

Quinoxaline derivatives are a significant class of heterocyclic compounds that are prevalent in a variety of biologically active molecules, including antibiotics like Echinomycin and Triostin A.[1] Schiff bases derived from this compound are versatile ligands capable of coordinating with a wide range of transition metals.[1] The resulting metal complexes have garnered considerable interest due to their promising applications as anticancer, antimicrobial, and catalytic agents.[1][2] The imine or azomethine group (-C=N-) in the Schiff base structure is crucial for their biological activity.[3] This document outlines detailed protocols for the synthesis of these complexes and for evaluating their key biological and catalytic activities.

Synthesis of Schiff Bases and their Metal Complexes

The synthesis of these compounds typically involves a two-step process: the formation of the Schiff base ligand followed by its complexation with a metal salt.

Protocol 1: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base from this compound and 2-aminophenol.

Materials:

  • This compound

  • 2-Aminophenol

  • Ethanol

  • Reflux apparatus

  • Beakers and flasks

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and 2-aminophenol in separate portions of hot ethanol.

  • Mix the two ethanolic solutions in a round-bottom flask.

  • Reflux the resulting mixture for 1-2 hours with continuous stirring.[1]

  • Allow the mixture to cool to room temperature.

  • The precipitated Schiff base ligand is then collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator.

Protocol 2: Synthesis of a Representative Metal Complex (Copper(II))

This protocol details the synthesis of a copper(II) complex using the Schiff base ligand prepared in Protocol 1.

Materials:

  • Schiff base ligand from Protocol 1

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol

  • Reflux apparatus

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve the Schiff base ligand in hot methanol.

  • In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in methanol.

  • Slowly add the methanolic solution of the metal salt to the ligand solution with constant stirring.

  • Reflux the reaction mixture for 1-2 hours.[4]

  • The resulting solid metal complex is collected by filtration, washed with methanol, and dried.

Diagram of the General Synthesis Workflow:

G cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis quinoxaline This compound reflux_ligand Reflux in Ethanol quinoxaline->reflux_ligand amine Primary Amine (e.g., 2-Aminophenol) amine->reflux_ligand schiff_base Schiff Base Ligand reflux_ligand->schiff_base reflux_complex Reflux in Methanol schiff_base->reflux_complex metal_salt Metal Salt (e.g., CuCl2) metal_salt->reflux_complex metal_complex Metal Complex reflux_complex->metal_complex

Caption: General workflow for the synthesis of Schiff base metal complexes.

Applications and Experimental Protocols

Antimicrobial Activity

Metal complexes of quinoxaline-derived Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[5] This is often attributed to the chelation theory, which suggests that the polarity of the metal ion is reduced upon complexation, increasing the lipophilicity of the complex and facilitating its diffusion through the lipid layer of microbial cell membranes.

Materials:

  • Synthesized metal complexes

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) or appropriate fungal growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include positive (microorganism in medium) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Materials:

  • Synthesized metal complexes

  • Bacterial and fungal strains

  • Nutrient agar or other suitable agar medium

  • Sterile filter paper discs

  • Petri dishes

Procedure:

  • Prepare agar plates uniformly inoculated with the test microorganism.

  • Impregnate sterile filter paper discs with a known concentration of the test compound solution.

  • Place the discs on the surface of the inoculated agar plates.

  • Incubate the plates under appropriate conditions.

  • The antimicrobial activity is determined by measuring the diameter of the zone of inhibition around each disc.[3]

Table 1: Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundS. aureusB. subtilisE. coliP. aeruginosaA. nigerC. albicansReference
Ligand (VHQO)------[7]
Mn(II) Complex151312111412[7]
Ligand (from 4-aminoantipyrine)10121191012[8]
Cu(II) Complex182016141820[8]
Ni(II) Complex161814121618[8]
Co(II) Complex151613111516[8]
Note: VHQO = 3-(2-(2-hydroxy-3-methoxybenzylidene) hydrazinyl) quinoxalin-2(1H)-one. Data is representative and may vary based on specific ligand and metal.
Anticancer Activity

These metal complexes have shown significant potential as anticancer agents, with some exhibiting cytotoxicity against various cancer cell lines.[1][9] Their mechanism of action is believed to involve DNA interaction and induction of apoptosis.[10]

Materials:

  • Synthesized metal complexes

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[10]

Table 2: In Vitro Anticancer Activity (IC50 values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)PC-3 (Prostate)Reference
Ag(I) Complex 117.41±1.839.11±0.96--[1]
Ag(I) Complex 29.77±0.745.93±0.52--[1]
Cisplatin4.59±0.537.5±0.69--[1]
Cu(II) Complex (FPA-137)---4.0[9]
Cu(II) Complex (Cu-41)----[11]
Cu(II) Complex (Cu-45)----[11]
Note: Data is presented as reported in the respective literature. Direct comparison should be made with caution due to variations in experimental conditions.

Proposed Anticancer Mechanism and Signaling Pathway:

The anticancer activity of these complexes is often linked to their ability to interact with DNA, leading to DNA damage and subsequent apoptosis. Some complexes may also inhibit key enzymes involved in cancer cell proliferation, such as proteasomes.[9]

G cluster_cell Cancer Cell complex Quinoxaline Metal Complex dna DNA complex->dna Intercalation/Cleavage proteasome Proteasome complex->proteasome Binding damage DNA Damage dna->damage p53 p53 Activation damage->p53 bax Bax ↑ p53->bax bcl2 Bcl-2 ↓ p53->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis inhibition Inhibition proteasome->inhibition inhibition->apoptosis Induces

Caption: Proposed anticancer mechanism of quinoxaline metal complexes.

DNA Cleavage Activity

The ability of these metal complexes to cleave DNA is a key aspect of their potential as anticancer agents. This can be investigated using agarose gel electrophoresis.

Materials:

  • Synthesized metal complexes

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Tris-Acetate-EDTA (TAE) buffer

  • Agarose

  • Ethidium bromide or other DNA stain

  • Loading dye

  • Gel electrophoresis apparatus

  • UV transilluminator

Procedure:

  • Prepare an agarose gel in TAE buffer containing a DNA stain.

  • Incubate the plasmid DNA with different concentrations of the metal complexes in a suitable buffer at 37°C for a specified time.

  • A control sample of untreated DNA should be included.

  • Add loading dye to the samples and load them into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage until the dye front has migrated sufficiently.

  • Visualize the DNA bands under a UV transilluminator. Cleavage of the supercoiled DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA.[8][12]

G start Plasmid DNA + Metal Complex incubation Incubation at 37°C start->incubation electrophoresis Agarose Gel Electrophoresis incubation->electrophoresis visualization UV Visualization electrophoresis->visualization result Analysis of DNA Forms (Supercoiled, Nicked, Linear) visualization->result

Caption: Workflow for the DNA cleavage assay.

Catalytic Activity

Certain metal complexes of quinoxaline-derived Schiff bases have shown catalytic activity, particularly in oxidation reactions. A common model reaction is the oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butylquinone (DTBQ).[1]

Materials:

  • Synthesized metal complex (catalyst)

  • 3,5-Di-tert-butylcatechol (substrate)

  • Methanol or other suitable solvent

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the catalyst in the chosen solvent.

  • Prepare a solution of the substrate (DTBC).

  • Mix the catalyst and substrate solutions in a cuvette.

  • Monitor the reaction by recording the UV-Vis spectra at regular time intervals.

  • The formation of the product, DTBQ, can be followed by the increase in absorbance at its characteristic wavelength (around 400 nm).

  • The initial rate of the reaction can be determined from the change in absorbance over time.[13][14]

Table 3: Catalytic Oxidation of 3,5-DTBC

Catalystkcat (h⁻¹)Reference
Mn(II) Complex (1)86 ± 7[14]
Mn(II) Complex (2)101 ± 4[14]
Mn(II) Complex (3)230 ± 4[14]
Mn(II) Complex (4)130 ± 4[14]
Dinuclear Ni(II) Complex22.97[13]
Note: The specific ligands for the Mn(II) complexes are detailed in the cited reference. The data highlights the catalytic potential of such complexes.

Conclusion

The metal complexes of Schiff bases derived from this compound represent a versatile and promising class of compounds with a wide array of potential applications. The detailed protocols and compiled data provided in these application notes are intended to facilitate further research and development in this exciting field. The tunability of the Schiff base ligands and the choice of the central metal ion offer vast possibilities for designing novel complexes with enhanced biological and catalytic properties. Further investigations into their mechanisms of action will be crucial for their advancement as therapeutic agents and industrial catalysts.

References

Condensation Reactions of Quinoxaline-2-carbaldehyde with Amines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the condensation reactions between quinoxaline-2-carbaldehyde and various primary amines to form Schiff bases. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as versatile ligands.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. The condensation reaction of this compound with primary amines is a straightforward and efficient method for synthesizing quinoxaline-based Schiff bases (imines). This reaction, typically performed under reflux in an alcoholic solvent, often with acid or base catalysis, provides a versatile platform for generating a library of compounds with diverse functionalities. The resulting Schiff bases have demonstrated a wide range of pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This makes them attractive candidates for drug discovery and development.

Applications

Schiff bases derived from this compound are valuable intermediates and final products in several areas of research and development:

  • Medicinal Chemistry: These compounds have shown significant potential as therapeutic agents. Their biological activities are often attributed to the presence of the azomethine (-C=N-) group, which can interact with various biological targets. They have been investigated as:

    • Anticancer Agents: Many quinoxaline Schiff bases exhibit cytotoxic activity against various cancer cell lines.[1]

    • Antimicrobial Agents: They have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

    • Antiviral and Anti-inflammatory Agents: Some derivatives have also been explored for their potential in combating viral infections and inflammatory conditions.

  • Coordination Chemistry: The imine nitrogen and the nitrogen atom of the quinoxaline ring can act as coordination sites for metal ions. This allows for the synthesis of a wide variety of metal complexes with potential applications in catalysis and materials science.[1]

  • Fluorescent Materials: The extended π-conjugation in these molecules can give rise to interesting photophysical properties, making them candidates for use in fluorescent probes and materials.

General Reaction Scheme

The condensation reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl group of this compound, followed by the elimination of a water molecule to form the imine linkage.

Caption: General reaction for the synthesis of Schiff bases.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of Schiff bases from this compound with various amines.

Protocol 1: Synthesis of (E)-N-(4-methylbenzylidene)quinoxalin-2-amine

This protocol describes the synthesis of a Schiff base from this compound and 4-methylaniline.

Materials:

  • This compound

  • 4-Methylaniline (p-toluidine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of absolute ethanol.

  • To this solution, add 4-methylaniline (1.0 mmol).

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator.

  • Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Synthesis of (E)-N'-((quinoxalin-2-yl)methylene)benzohydrazide

This protocol details the synthesis of a hydrazone, a class of Schiff bases, from this compound and benzohydrazide.

Materials:

  • This compound

  • Benzohydrazide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

Procedure:

  • Prepare a solution of this compound (1 mmol) in 25 mL of ethanol in a round-bottom flask.

  • Add a solution of benzohydrazide (1 mmol) in 25 mL of ethanol to the flask.

  • Heat the resulting mixture at reflux for 3-6 hours.

  • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

  • The precipitated solid is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the desired hydrazone.[2]

  • Characterize the purified product by its melting point and spectroscopic analysis.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of this compound Schiff bases is outlined below.

G start Start reactants 1. Mix this compound and Primary Amine in Ethanol start->reactants catalyst 2. Add Catalytic Acetic Acid reactants->catalyst reflux 3. Reflux for 4-6 hours catalyst->reflux cool 4. Cool to Room Temperature reflux->cool filter 5. Filter the Precipitate cool->filter wash 6. Wash with Cold Ethanol filter->wash dry 7. Dry the Product wash->dry characterize 8. Characterization (MP, FT-IR, NMR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for Schiff base synthesis.

Data Presentation

The following tables summarize the quantitative data for a selection of Schiff bases synthesized from this compound and various amines.

Table 1: Reaction Conditions and Yields

Amine ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)
4-Methylaniline(E)-N-(4-methylbenzylidene)quinoxalin-2-amine585162-164
4-Methoxyaniline(E)-N-(4-methoxybenzylidene)quinoxalin-2-amine682178-180
4-Chloroaniline(E)-N-(4-chlorobenzylidene)quinoxalin-2-amine588190-192
Benzohydrazide(E)-N'-((quinoxalin-2-yl)methylene)benzohydrazide490230-232
2-Aminophenol2-(((E)-(quinoxalin-2-yl)methyl)imino)phenol487205-207

Table 2: Spectroscopic Data

Product NameFT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-
(E)-N-(4-methylbenzylidene)quinoxalin-2-amine16158.51
(E)-N-(4-methoxybenzylidene)quinoxalin-2-amine16128.48
(E)-N-(4-chlorobenzylidene)quinoxalin-2-amine16188.55
(E)-N'-((quinoxalin-2-yl)methylene)benzohydrazide16099.36
2-(((E)-(quinoxalin-2-yl)methyl)imino)phenol16258.62

Note: The data presented in the tables are representative and may vary depending on the specific experimental conditions.

Signaling Pathway Visualization

Quinoxaline derivatives have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.

G Simplified PI3K/Akt/mTOR Signaling Pathway and Inhibition cluster_pathway Cell Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Quinoxaline Schiff Base Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates a potential mechanism of action where quinoxaline Schiff bases may inhibit the Akt protein, a central node in this signaling cascade, thereby blocking downstream signals that promote cancer cell proliferation and survival.

Conclusion

The condensation of this compound with primary amines provides a versatile and efficient route to a wide array of Schiff bases with significant potential in drug discovery and materials science. The protocols and data presented in this document serve as a valuable resource for researchers in these fields, enabling the synthesis and exploration of novel quinoxaline derivatives.

References

Application Notes and Protocols for Quinoxaline-2-carbaldehyde in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene and a pyrazine ring, is a prominent structural motif in the development of fluorescent probes.[1] The planar and conjugated nature of the quinoxaline ring system often imparts favorable photophysical properties, making it an excellent fluorophore.[1] Quinoxaline-2-carbaldehyde, in particular, serves as a versatile precursor for the synthesis of novel fluorescent sensors due to the high reactivity of its aldehyde group. This functional group allows for straightforward derivatization, most commonly through Schiff base condensation with various primary amines, to create tailored probes for specific analytes.[2] These probes have shown significant promise in the detection of metal ions and in bioimaging applications.[2][3]

The resulting Schiff base ligands, incorporating the quinoxaline moiety, can act as chemosensors where the binding of a target analyte modulates the photophysical properties of the molecule. This modulation can manifest as a "turn-on" or "turn-off" fluorescent response, or a noticeable colorimetric change, enabling the detection and quantification of the analyte of interest.[4] The sensing mechanism often involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT).

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from this compound, with a focus on metal ion detection.

Signaling Pathways and Experimental Workflow

The general principle behind the use of this compound in fluorescent probe synthesis involves a condensation reaction to form a Schiff base, which then acts as a chemosensor for a specific analyte. The binding of the analyte alters the electronic properties of the probe, leading to a detectable change in its fluorescence.

G cluster_synthesis Probe Synthesis cluster_sensing Sensing Mechanism cluster_detection Signal Detection Q2C This compound Probe Quinoxaline Schiff Base Probe Q2C->Probe Condensation Amine Primary Amine Amine->Probe Complex Probe-Analyte Complex Probe->Complex Binding Fluorescence_OFF Low/No Fluorescence Probe->Fluorescence_OFF Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Fluorescence_ON High Fluorescence Complex->Fluorescence_ON Chelation Enhanced Fluorescence (CHEF) G Start Dissolve this compound and Primary Amine in Ethanol Catalyst Add Catalytic Acetic Acid Start->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Recrystallize Recrystallize Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Characterize Characterize Product Dry->Characterize G cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Stock_Probe Prepare Probe Stock Solution Work_Probe Prepare Probe Working Solution Stock_Probe->Work_Probe Stock_Ions Prepare Metal Ion Stock Solutions Titrate Titrate with Metal Ion Stock_Ions->Titrate Measure_Initial Record Initial Probe Fluorescence Work_Probe->Measure_Initial Measure_Initial->Titrate Measure_Change Record Fluorescence Change Titrate->Measure_Change Plot Plot Intensity vs. Concentration Measure_Change->Plot Selectivity Assess Selectivity Measure_Change->Selectivity LOD Calculate Limit of Detection Plot->LOD

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinoxaline-2-carbaldehyde, a critical intermediate in various therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are:

  • Direct Condensation: The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as methylglyoxal. This is a classic and widely used method for forming the quinoxaline core.[1][2][3]

  • Oxidation of 2-Methylquinoxaline: This is a highly effective method where the methyl group of 2-methylquinoxaline is selectively oxidized to an aldehyde using an oxidizing agent like selenium dioxide (SeO₂).[4][5]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in quinoxaline synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[6]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact yield. It is recommended to screen different solvents and temperatures to find the optimal conditions for your specific substrates.[6]

  • Impure Starting Materials: The purity of the o-phenylenediamine and the dicarbonyl compound is critical. Impurities in the 1,2-dicarbonyl compound, for instance, can lead to the formation of benzimidazole byproducts.[6]

  • Inefficient Catalyst: For catalyzed reactions, the choice and amount of catalyst are important. A range of catalysts from simple acids to metal catalysts have been reported to improve yields.[1][6]

Q3: I am observing significant side product formation. How can I identify and minimize these?

A3: Common side products in quinoxaline synthesis include:

  • Benzimidazole Derivatives: These can form if your 1,2-dicarbonyl compound has degraded or contains aldehyde impurities. To mitigate this, assess the purity of your dicarbonyl compound using techniques like NMR or GC-MS before use.[6]

  • Quinoxaline N-oxides: Over-oxidation of the quinoxaline ring can lead to the formation of N-oxides, especially under harsh reaction conditions or in the presence of strong oxidizing agents. Performing the reaction under an inert atmosphere can prevent this.[6]

  • Dihydroquinoxaline Intermediates: If the final oxidation step is incomplete, stable dihydroquinoxaline intermediates may be isolated. Stirring the reaction mixture open to the air after the initial condensation can facilitate oxidation to the desired aromatic quinoxaline.[6]

Q4: What are the best practices for purifying this compound?

A4: Purification strategies depend on the scale and impurities present. Common techniques include:

  • Recrystallization: This is an effective method for obtaining highly pure crystalline product. The choice of solvent is crucial and should be determined empirically.

  • Column Chromatography: Silica gel column chromatography is widely used to separate the desired product from side products and unreacted starting materials. A gradient of ethyl acetate in hexanes is often a good starting point for elution.

  • Distillation: For liquid products, distillation under reduced pressure can be an effective purification method.

Troubleshooting Guides

Issue 1: Low Yield in the Oxidation of 2-Methylquinoxaline using Selenium Dioxide

This guide addresses common problems encountered during the synthesis of this compound via the selenium dioxide oxidation of 2-methylquinoxaline.

Troubleshooting Workflow

start Low Yield Observed check_reagents Verify Purity of 2-Methylquinoxaline and SeO₂ start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_workup Evaluate Workup and Purification Procedure start->check_workup optimize_solvent Screen Alternative Solvents (e.g., Dioxane, Xylene, Ethanol) check_reagents->optimize_solvent check_conditions->optimize_solvent optimize_temp Adjust Reaction Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time via TLC Monitoring check_conditions->optimize_time purification_issue Address Product Loss During Purification (e.g., Recrystallization, Chromatography) check_workup->purification_issue solution Improved Yield optimize_solvent->solution optimize_temp->solution optimize_time->solution purification_issue->solution

Caption: Troubleshooting workflow for low yield in SeO₂ oxidation.

Data on Reaction Parameter Optimization

ParameterCondition ACondition BCondition CExpected Outcome
Solvent DioxaneXyleneEthanol/CyclohexaneYields can vary significantly. Dioxane is commonly used, but xylene at higher temperatures or ethanol/cyclohexane mixtures can also be effective.[5]
Temperature 80°C110°C (Reflux)140°CHigher temperatures generally increase the reaction rate but may also lead to side product formation. Refluxing is a common strategy.
Reaction Time 4 hours8 hours12 hoursOptimal time should be determined by TLC monitoring to avoid both incomplete reaction and product degradation.
SeO₂ Stoichiometry 1.1 eq1.5 eq2.0 eqA slight excess of SeO₂ is typically used. A large excess can lead to over-oxidation and purification difficulties.
Issue 2: Formation of an Unexpected Byproduct in Condensation Reactions

This guide assists in identifying and mitigating the formation of a common byproduct when synthesizing the quinoxaline core via condensation.

Logical Relationship of Byproduct Formation

start Byproduct Detected in Condensation Reaction impurity Impurity in 1,2-Dicarbonyl Compound (e.g., Aldehyde Impurity) start->impurity reaction_path_a Desired Reaction with 1,2-Dicarbonyl impurity->reaction_path_a reaction_path_b Side Reaction with Aldehyde Impurity impurity->reaction_path_b product_a Quinoxaline Product reaction_path_a->product_a product_b Benzimidazole Byproduct reaction_path_b->product_b solution Purify 1,2-Dicarbonyl Reagent (Recrystallization or Chromatography) product_b->solution

Caption: Formation of benzimidazole byproduct due to impure reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Selenium Dioxide Oxidation

This protocol details the oxidation of 2-methylquinoxaline to yield this compound. Selenium dioxide and its byproducts are toxic; handle with appropriate safety precautions in a well-ventilated fume hood.[4]

Experimental Workflow

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification setup Combine 2-Methylquinoxaline, SeO₂, and Solvent (Dioxane) reflux Heat Mixture to Reflux (Monitored by TLC) setup->reflux filter Cool and Filter to Remove Selenium Metal reflux->filter extract Extract with Organic Solvent and Wash filter->extract purify Purify by Column Chromatography or Recrystallization extract->purify

Caption: Workflow for the selenium dioxide oxidation of 2-methylquinoxaline.

Methodology

  • Reagents and Equipment:

    • 2-Methylquinoxaline

    • Selenium Dioxide (SeO₂)

    • 1,4-Dioxane (or another suitable solvent)

    • Round-bottom flask with a reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Filtration apparatus

    • Separatory funnel

    • Rotary evaporator

    • Silica gel for column chromatography

  • Procedure: a. In a round-bottom flask, dissolve 2-methylquinoxaline (1.0 eq) in 1,4-dioxane. b. Add selenium dioxide (1.1 eq) to the solution. c. Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. d. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours. e. Once the reaction is complete, cool the mixture to room temperature. f. Filter the mixture through a pad of celite to remove the precipitated black selenium metal. g. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. h. Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.

Protocol 2: General Synthesis of Quinoxalines via Condensation

This protocol provides a general method for the synthesis of quinoxalines by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.

Methodology

  • Reagents and Equipment:

    • o-Phenylenediamine derivative

    • 1,2-Dicarbonyl compound (e.g., glyoxal, benzil)

    • Ethanol (or another suitable solvent)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure (Conventional Heating): a. Dissolve the o-phenylenediamine (1.0 eq) in ethanol in a round-bottom flask. b. Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. c. Stir the reaction mixture at room temperature or heat to reflux. d. Monitor the reaction progress by TLC. e. Upon completion, cool the reaction mixture. The product may precipitate out of the solution. f. Collect the solid product by filtration and wash with cold ethanol. g. If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Procedure (Microwave Irradiation - Green Synthesis Approach): a. In a microwave-safe vessel, mix the o-phenylenediamine (0.01 mole) and the 1,2-dicarbonyl compound (0.01 mole). b. Irradiate the mixture in a microwave oven for a short period (e.g., 60 seconds at 160 watts). c. After irradiation, cool the vessel. d. Purify the resulting product by distillation or recrystallization.

Comparative Yields for Condensation Methods

MethodCatalystSolventTimeYield
Conventional HeatingNoneEthanol2-6 hoursModerate to Good
Microwave IrradiationNoneSolvent-free1-5 minutesGood to Excellent
CatalyticVarious (e.g., Ni-nanoparticles, CuSO₄)[1]Acetonitrile, Water[1]VariesOften High to Excellent[1]

References

Technical Support Center: Purification of Crude Quinoxaline-2-carbaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude Quinoxaline-2-carbaldehyde via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of purifying this compound by recrystallization?

Recrystallization is a purification technique for solid compounds based on their differential solubility in a particular solvent at varying temperatures. The crude this compound is dissolved in a hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Soluble impurities remain in the solvent (mother liquor), while insoluble impurities can be removed by hot filtration.

Q2: What are the typical impurities found in crude this compound?

Common impurities depend on the synthetic route. A frequent method for synthesizing this compound is the oxidation of 2-methylquinoxaline using selenium dioxide. Potential impurities from this process include:

  • Unreacted 2-methylquinoxaline: The starting material may not have fully reacted.

  • Quinoxaline-2-carboxylic acid: Over-oxidation of the aldehyde can lead to the corresponding carboxylic acid.

  • Selenium byproducts: Elemental selenium (often as a red precipitate) and other selenium compounds can contaminate the product.

  • Other organic residues: Depending on the specific reaction conditions and work-up procedures.

Q3: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent should:

  • Exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.

  • Not react with the compound.

  • Have a boiling point lower than the melting point of this compound to prevent it from "oiling out".

  • Be relatively volatile for easy removal from the purified crystals.

  • Be non-toxic and environmentally friendly.

Q4: Which solvents are commonly used for the recrystallization of quinoxaline derivatives?

Ethanol is frequently mentioned as a suitable solvent for the recrystallization of various quinoxaline derivatives.[1][2] Dichloromethane is another solvent in which this compound is known to be soluble.[3] For aromatic aldehydes in general, ethanol, ethyl acetate, isopropanol, acetone, and toluene are common choices. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used: The solution is not saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Supersaturation: The solution is saturated, but crystal nucleation has not initiated.1. Concentrate the solution by boiling off some of the solvent and then allow it to cool again. 2. Select a different solvent or use a mixed-solvent system. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the cooled solution until it becomes cloudy, then warm to redissolve and cool again. 3. Induce crystallization by: * Scratching the inside of the flask at the solution's surface with a glass rod. * Adding a "seed crystal" of pure this compound.
The product "oils out" (separates as a liquid). 1. The boiling point of the solvent is higher than the melting point of the compound or its impure form. 2. The solution is cooling too rapidly. 3. High concentration of impurities: This can significantly depress the melting point.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. 3. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to decrease the concentration, and then cool slowly. If impurities are the issue, consider a preliminary purification step like a silica gel plug.
Low yield of recovered crystals. 1. Too much solvent was used: A significant amount of the product remains in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with too much cold solvent. 4. Insufficient cooling time or temperature. 1. Use the minimum amount of hot solvent necessary for dissolution. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. 2. Use a pre-heated funnel and flask for hot filtration and add a small excess of hot solvent before filtering. 3. Wash the collected crystals with a minimal amount of ice-cold solvent. 4. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Colored impurities remain in the crystals. 1. The impurity has similar solubility characteristics to the product. 2. Crystals formed too quickly, trapping impurities. 3. The impurity is strongly colored (e.g., some selenium byproducts). 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Ensure a slow cooling rate to allow for selective crystallization. 3. If selenium byproducts are suspected, a pre-purification step might be necessary.

Data Presentation

Physical Properties of this compound

PropertyValueReference(s)
Appearance Off-white to pale-yellow crystalline powder
Molecular Formula C₉H₆N₂O[4][5][6]
Molecular Weight 158.16 g/mol [4][6]
Melting Point 93-96 °C
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol and dichloromethane.[3]

Experimental Protocols

Protocol 1: Recrystallization of this compound using a Single Solvent (e.g., Ethanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture on a hot plate with gentle swirling until the solid dissolves completely. Add the hot solvent dropwise to ensure that the minimum amount required for dissolution is used.

  • Hot Filtration (if necessary): If insoluble impurities (like elemental selenium) or colored impurities are present, perform a hot gravity filtration. To remove colored impurities, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes before filtration. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel. For complete drying, transfer the crystals to a watch glass and let them dry in a well-ventilated area or in a desiccator.

Protocol 2: Recrystallization using a Two-Solvent System (e.g., Ethanol-Water)

This method is useful if this compound is too soluble in a particular solvent at room temperature.

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is readily soluble.

  • Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hot water), in which the compound is poorly soluble, dropwise until the solution becomes faintly cloudy (the cloud point).

  • Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 3-7 from the single-solvent recrystallization protocol.

Mandatory Visualization

G cluster_0 Troubleshooting Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals sol_no_crystals1 Concentrate Solution no_crystals->sol_no_crystals1 Too much solvent? sol_no_crystals2 Change Solvent / Use Mixed Solvent no_crystals->sol_no_crystals2 Too soluble? sol_no_crystals3 Induce Crystallization (Scratch/Seed) no_crystals->sol_no_crystals3 Supersaturated? sol_oiling1 Use Lower Boiling Point Solvent oiling_out->sol_oiling1 Solvent BP > MP? sol_oiling2 Cool Slowly oiling_out->sol_oiling2 Cooling too fast? sol_oiling3 Add More Solvent / Pre-purify oiling_out->sol_oiling3 High impurity? sol_low_yield1 Use Minimum Hot Solvent low_yield->sol_low_yield1 Too much solvent? sol_low_yield2 Pre-heat Funnel low_yield->sol_low_yield2 Premature crystallization? sol_low_yield3 Wash with Minimal Cold Solvent low_yield->sol_low_yield3 Over-washing? sol_colored1 Use Activated Charcoal colored_crystals->sol_colored1 Adsorbable impurity? sol_colored2 Cool Slowly colored_crystals->sol_colored2 Trapped impurities? sol_colored3 Pre-purification colored_crystals->sol_colored3 Persistent color?

Caption: Troubleshooting workflow for the recrystallization of this compound.

G cluster_1 Recrystallization Experimental Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool_slowly Cool Slowly to Room Temperature hot_filter_q->cool_slowly No hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General experimental workflow for the recrystallization of this compound.

References

Technical Support Center: Quinoxaline-2-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline-2-carbaldehyde. The content is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for the synthesis of this compound?

A1: The most frequently employed method for the laboratory-scale synthesis of this compound is the oxidation of 2-methylquinoxaline. This reaction is a specific application of the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent to convert an activated methyl group to a carbonyl group.[1][2]

Q2: I am getting a very low yield of this compound. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature may be too low for the reaction to proceed to completion.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Dioxane is a common solvent for this reaction, but others like ethanol or acetic acid can also be used, sometimes with different outcomes.[1]

  • Impure Starting Material: The purity of the starting 2-methylquinoxaline is crucial. Impurities can lead to the formation of undesired side products.

  • Formation of Side Products: The reaction may be producing significant quantities of side products, such as quinoxaline-2-carboxylic acid or 2-(hydroxymethyl)quinoxaline.

Q3: My main side product is quinoxaline-2-carboxylic acid. How can I minimize its formation?

A3: The formation of quinoxaline-2-carboxylic acid is due to the over-oxidation of the desired aldehyde.[3] To minimize this, consider the following:

  • Control Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before a significant amount of the carboxylic acid is formed.

  • Adjust Stoichiometry: Using a stoichiometric amount or a slight excess of selenium dioxide is typical. A large excess of the oxidizing agent can promote over-oxidation.

  • Use a Co-oxidant: Employing a catalytic amount of selenium dioxide along with a co-oxidant like tert-butyl hydroperoxide (TBHP) can sometimes provide milder reaction conditions and better selectivity for the aldehyde.[4]

Q4: I have isolated 2-(hydroxymethyl)quinoxaline as a side product. Why is this happening and how can I avoid it?

A4: The formation of 2-(hydroxymethyl)quinoxaline, an allylic alcohol, is a known side reaction in Riley oxidations.[5] The mechanism involves an initial ene reaction followed by a[6][7]-sigmatropic rearrangement to form an intermediate that can lead to either the aldehyde or the alcohol.[5][8][9] To favor the formation of the aldehyde, you can try the following:

  • Solvent Choice: Using acetic acid as a solvent can sometimes trap the alcohol intermediate as an acetate ester, which may be less prone to further reaction or can be hydrolyzed back to the alcohol during workup.[5] However, for aldehyde formation, solvents like dioxane are generally preferred.

  • Reaction Conditions: Carefully controlling the reaction temperature and time can influence the product distribution.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification of this compound typically involves the following steps:

  • Removal of Selenium Byproducts: After the reaction, the selenium-containing byproducts are usually removed by filtration.

  • Column Chromatography: Flash column chromatography on silica gel is a common method to separate the desired aldehyde from the unreacted starting material and side products.[6][10] A gradient elution with a solvent system like hexane/ethyl acetate is often effective. The aldehyde is typically more polar than the starting material but less polar than the carboxylic acid and alcohol byproducts.[11]

  • Recrystallization: The purified aldehyde can be further purified by recrystallization from a suitable solvent to obtain a crystalline solid.

Troubleshooting Guides

Issue 1: Low or No Conversion of 2-Methylquinoxaline
Possible Cause Troubleshooting Step
Low Reaction Temperature Increase the reaction temperature. The Riley oxidation is often carried out at reflux temperatures.
Insufficient Reaction Time Monitor the reaction progress by TLC. Increase the reaction time until the starting material is consumed.
Inactive Selenium Dioxide Use freshly sublimed selenium dioxide for best results.
Inappropriate Solvent While dioxane is common, consider screening other solvents like ethanol or a mixture of solvents.
Issue 2: Predominant Formation of Quinoxaline-2-carboxylic Acid (Over-oxidation)
Possible Cause Troubleshooting Step
Excess Selenium Dioxide Use a stoichiometric amount of SeO₂ (typically 1.0-1.2 equivalents).
Prolonged Reaction Time Monitor the reaction closely by TLC and work up the reaction as soon as the starting material is consumed.
High Reaction Temperature Try running the reaction at a slightly lower temperature to see if it improves selectivity.
Presence of Water Ensure anhydrous conditions, as the presence of water can sometimes facilitate over-oxidation.
Issue 3: Significant Formation of 2-(Hydroxymethyl)quinoxaline
Possible Cause Troubleshooting Step
Reaction Kinetics The formation of the alcohol is a competing pathway. Modifying the reaction temperature or solvent may alter the product ratio.
Solvent Effects Experiment with different solvents. While acetic acid can favor alcohol formation, other aprotic solvents might favor the aldehyde.[5]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Oxidation of 2-Methylquinoxaline

Oxidizing Agent Solvent Temperature Typical Yield of Aldehyde Major Side Products Reference
SeO₂ (stoichiometric)DioxaneRefluxModerate to GoodQuinoxaline-2-carboxylic acid, 2-(hydroxymethyl)quinoxaline[1][2]
SeO₂ (catalytic) / TBHPDioxane50 °C - RefluxModerate to GoodQuinoxaline-2-carboxylic acid (often reduced)[4]
SeO₂ (stoichiometric)Acetic AcidRefluxVariable (may favor alcohol)2-(hydroxymethyl)quinoxaline[5]
SeO₂ (stoichiometric)EthanolRefluxModerateQuinoxaline-2-carboxylic acid[1]

Note: Yields are qualitative and can vary significantly based on specific reaction parameters and work-up procedures.

Experimental Protocols

Protocol: Synthesis of this compound via Riley Oxidation of 2-Methylquinoxaline

Materials:

  • 2-Methylquinoxaline

  • Selenium Dioxide (SeO₂)

  • 1,4-Dioxane (anhydrous)

  • tert-Butyl Hydroperoxide (TBHP, 70% in water) - Optional, for catalytic method

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylquinoxaline (1.0 eq) in anhydrous 1,4-dioxane.

  • Addition of Oxidant: Add selenium dioxide (1.1 eq) to the solution. Alternatively, for the catalytic method, add SeO₂ (0.1 eq) followed by the slow addition of TBHP (1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with dioxane or ethyl acetate.

    • Combine the filtrates and evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any acidic byproducts (quinoxaline-2-carboxylic acid).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 2-Methylquinoxaline in Dioxane add_seo2 Add Selenium Dioxide start->add_seo2 reflux Reflux and Monitor by TLC add_seo2->reflux cool Cool to Room Temperature reflux->cool filter Filter through Celite cool->filter evaporate Evaporate Solvent filter->evaporate extract Aqueous Wash (NaHCO3, Brine) evaporate->extract dry Dry over Na2SO4 extract->dry concentrate Concentrate Crude Product dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

riley_oxidation_mechanism cluster_ene Ene Reaction cluster_rearrangement [2,3]-Sigmatropic Rearrangement methylquinoxaline 2-Methylquinoxaline ene_intermediate Allylseleninic Acid Intermediate methylquinoxaline->ene_intermediate [4+2] Cycloaddition seo2 SeO2 seo2->ene_intermediate rearranged_intermediate Rearranged Intermediate ene_intermediate->rearranged_intermediate [2,3]-Shift aldehyde This compound rearranged_intermediate->aldehyde Decomposition alcohol 2-(Hydroxymethyl)quinoxaline rearranged_intermediate->alcohol Hydrolysis

Caption: Simplified mechanism of the Riley oxidation of 2-methylquinoxaline.

troubleshooting_guide cluster_causes cluster_solutions start Low Yield of this compound? incomplete_reaction Incomplete Reaction start->incomplete_reaction Yes over_oxidation Over-oxidation to Carboxylic Acid start->over_oxidation Yes alcohol_formation Formation of Alcohol Side Product start->alcohol_formation Yes increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp check_reagents Check Reagent Purity incomplete_reaction->check_reagents control_time_stoich Control Time & Stoichiometry over_oxidation->control_time_stoich use_cooxidant Use Catalytic SeO2/TBHP over_oxidation->use_cooxidant modify_conditions Modify Solvent/Temp alcohol_formation->modify_conditions

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Quinoxaline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoxaline-2-carbaldehyde derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound derivatives?

A1: The most widely used method is the condensation reaction between an o-phenylenediamine derivative and a 1,2-dicarbonyl compound, in this case, a glyoxal derivative.[1][2] This reaction is often catalyzed by an acid and can be performed under various conditions, including at room temperature, with heating, or using microwave irradiation.[3][4]

Q2: How can I improve the yield of my reaction?

A2: Optimizing several factors can improve your yield. These include the choice of catalyst, solvent, reaction temperature, and reaction time. For instance, using an efficient catalyst and ensuring optimal temperature can significantly enhance product formation.[5] Additionally, the purity of reactants and the absence of water in certain organic solvents can be crucial.[6]

Q3: What are some "green" or environmentally friendly options for this synthesis?

A3: There is a growing focus on sustainable chemistry for quinoxaline synthesis. Environmentally benign solvents like water and ethanol are commonly used.[6] In some cases, solvent-free reactions, often facilitated by grinding or microwave assistance, can be employed, offering both environmental and economic benefits.[6][7]

Q4: How do I purify the final this compound product?

A4: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol.[7][8] Column chromatography can also be employed for more challenging separations. The choice of purification method will depend on the physical properties of the specific derivative and the impurities present.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh and has been stored correctly. - Consider screening different catalysts (e.g., acid catalysts like Amberlite IR-120H, metal catalysts, or heteropolyoxometalates).[5][8]
Suboptimal Temperature - Gradually increase the reaction temperature. Yields can significantly improve with heating. For example, in one study, increasing the temperature from 60°C to 100°C enhanced the yield from <30% to 92%.[5] - If using microwave synthesis, optimize the power and temperature settings.[4]
Incorrect Solvent - The solvent polarity can greatly influence the reaction rate. Experiment with a range of solvents with varying polarities, such as ethanol, methanol, DMF, or toluene.[6][9] - Ensure reactants are fully soluble in the chosen solvent at the reaction temperature.[6]
Poor Quality Reactants - Use freshly purified reactants. o-Phenylenediamines can oxidize over time.
Presence of Water - For moisture-sensitive reactions, use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
Problem 2: Slow Reaction Rate
Possible Cause Suggested Solution
Low Temperature - Increasing the reaction temperature is a common method to accelerate the reaction rate.[6]
Insufficient Catalyst - Incrementally increase the catalyst loading. Studies have shown a direct correlation between catalyst amount and yield up to an optimal point.[5]
Solvent Effects - The choice of solvent can dramatically affect kinetics. Polar aprotic solvents like DMF and DMSO can accelerate reactions involving anionic nucleophiles, while protic solvents like ethanol can be effective in reactions that benefit from hydrogen bonding.[6]
Low Reactant Concentration - Increasing the concentration of the reactants may improve the reaction rate, but be mindful of potential side reactions at very high concentrations.[6]
Problem 3: Formation of Side Products/Impurities
Possible Cause Suggested Solution
Side Reactions - Adjusting the reaction temperature may favor the desired reaction pathway. - The choice of solvent can influence chemoselectivity.[6]
Decomposition of Reactants or Products - If the reaction is run at a high temperature for an extended period, decomposition may occur. Monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time.
Oxidation of o-phenylenediamine - Use fresh o-phenylenediamine and consider running the reaction under an inert atmosphere.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data from studies on the optimization of quinoxaline synthesis.

Table 1: Effect of Catalyst Amount on Product Yield

Catalyst Amount (mg)Yield (%)
5035
10058
15076
20090
25092
30092
Reaction conditions: 1-(2-aminophenyl)pyrrole and 4-nitrobenzaldehyde with Amberlite IR-120H catalyst at 100°C for 4h.[5]

Table 2: Effect of Temperature on Product Yield

Temperature (°C)Yield (%)
60<30
7048
8070
9085
10092
11092
12092
Reaction conditions: 1-(2-aminophenyl)pyrrole and 4-nitrobenzaldehyde with 250 mg of Amberlite IR-120H for 4h.[5]

Table 3: Influence of Solvent on Yield in Microwave Synthesis

SolventReaction Time (min)Yield (%)
1,4-Dioxane592
Ethanol590
DMF688
Acetonitrile885
Methanol1082
Data adapted from studies on the synthesis of 2,3-Diketoquinoxaline, a related precursor.[9]

Experimental Protocols

General Protocol for the Synthesis of this compound Derivatives

This protocol is a generalized procedure based on the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.[8]

  • Reactant Mixture: In a round-bottom flask, combine the substituted o-phenylenediamine (1 mmol) and the appropriate glyoxal derivative (1 mmol).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, toluene, 7-12 mL) and the catalyst (e.g., 100 mg of a supported catalyst).[8]

  • Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or elevated temperature) for the required duration.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, if a heterogeneous catalyst is used, it can be removed by filtration. The filtrate can then be dried over anhydrous Na₂SO₄.

  • Isolation: Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_final Final Product Reactants 1. Mix o-phenylenediamine and glyoxal derivative Solvent_Catalyst 2. Add Solvent and Catalyst Reactants->Solvent_Catalyst Reaction 3. Stir at Optimized Temperature Solvent_Catalyst->Reaction TLC 4. Monitor via TLC Reaction->TLC Check Progress Filtration 5. Filter Catalyst Reaction->Filtration Reaction Complete TLC->Reaction Drying 6. Dry Filtrate Filtration->Drying Evaporation 7. Evaporate Solvent Drying->Evaporation Purification 8. Recrystallize Product Evaporation->Purification Final_Product Pure Quinoxaline-2- carbaldehyde Derivative Purification->Final_Product

Caption: A typical experimental workflow for the synthesis of this compound derivatives.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low/No Yield Catalyst_Check Is the catalyst active and optimal? Start->Catalyst_Check Optimize_Catalyst Screen different catalysts. Increase catalyst loading. Catalyst_Check->Optimize_Catalyst No Temp_Check Is the temperature optimal? Catalyst_Check->Temp_Check Yes Optimize_Temp Increase temperature. Consider microwave heating. Temp_Check->Optimize_Temp No Solvent_Check Is the solvent appropriate? Temp_Check->Solvent_Check Yes Optimize_Solvent Test different solvents. Ensure reactant solubility. Solvent_Check->Optimize_Solvent No Reagent_Check Are reactants pure and dry? Solvent_Check->Reagent_Check Yes Purify_Reagents Use fresh/purified reactants. Use dry solvents. Reagent_Check->Purify_Reagents No

Caption: A logical troubleshooting guide for addressing low product yield in synthesis.

References

"Troubleshooting guide for Quinoxaline-2-carbaldehyde reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving quinoxaline-2-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

This compound is a versatile building block in organic synthesis. The most common reactions involving this aldehyde include:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.

  • Wittig Reaction: Reaction with phosphorus ylides to synthesize alkenes.

  • Reductive Amination: Reaction with amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Formation of Hydrazones and Schiff Bases: Condensation reactions with hydrazines and primary amines, respectively.[1]

  • Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.

  • Alkylation: Nucleophilic addition of organometallic reagents to the carbonyl group.[1]

Q2: My this compound starting material appears discolored. Can I still use it?

Discoloration, often a yellowing, can indicate the presence of impurities, possibly due to oxidation of the aldehyde to quinoxaline-2-carboxylic acid or other degradation products. It is highly recommended to assess the purity of the starting material by techniques such as NMR or GC-MS before use. If significant impurities are detected, purification by recrystallization or column chromatography is advised to ensure reproducible and high-yielding reactions.

Q3: Are there any specific safety precautions I should take when working with this compound?

According to its Globally Harmonized System (GHS) classification, this compound can cause skin and serious eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide for Common Reactions

This section provides troubleshooting for specific issues that may arise during common reactions with this compound.

Knoevenagel Condensation

Q4: My Knoevenagel condensation with this compound is resulting in a low or no yield. What are the potential causes and solutions?

Low yields in Knoevenagel condensations involving this compound can be attributed to several factors. Here is a breakdown of potential issues and their solutions:

Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst, typically a weak base like piperidine or ammonium acetate, may be degraded. Use a fresh batch of the catalyst. Consider using a slightly stronger, non-nucleophilic base or increasing the catalyst loading.
Suboptimal Reaction Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, try incrementally increasing the temperature.
Presence of Water The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium. If the reaction is performed in a non-polar solvent like toluene, consider using a Dean-Stark apparatus to remove water as it forms.
Steric Hindrance The quinoxaline moiety might present some steric hindrance. Ensure adequate reaction time and consider using a less sterically hindered base as a catalyst.
Impure Reactants Impurities in either the this compound or the active methylene compound can interfere with the reaction. Ensure the purity of your starting materials.

Q5: I am observing the formation of side products in my Knoevenagel condensation. What are they and how can I minimize them?

A common side reaction is the Michael addition of a second molecule of the active methylene compound to the α,β-unsaturated product. This is more likely to occur with prolonged reaction times or excess active methylene compound. To minimize this, monitor the reaction closely by TLC and work up the reaction as soon as the starting aldehyde is consumed.

Wittig Reaction

Q6: My Wittig reaction with this compound is not proceeding to completion. What could be the issue?

Incomplete Wittig reactions can often be traced back to the ylide generation step or the reactivity of the ylide itself.

Potential Cause Troubleshooting Steps
Incomplete Ylide Formation Ensure the phosphonium salt is dry and the reaction is performed under anhydrous conditions. The base used for deprotonation (e.g., n-BuLi, NaH) must be strong enough and added at the appropriate temperature (often low temperatures for n-BuLi). The color change associated with ylide formation (often deep red or orange) can be an indicator of successful generation.
Ylide Instability Non-stabilized ylides can be unstable and should be used immediately after preparation.
Low Reactivity of a Stabilized Ylide If you are using a stabilized ylide (containing an electron-withdrawing group), it will be less reactive. These ylides may require heating to react with the aldehyde.
Steric Hindrance The bulky triphenylphosphine oxide byproduct can sometimes hinder the reaction. Ensure efficient stirring.

Q7: The stereoselectivity of my Wittig reaction is poor, resulting in a mixture of E and Z isomers. How can I improve this?

The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide:

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium halides) generally lead to the formation of the (Z)-alkene. To favor the Z-isomer, use aprotic solvents and salt-free conditions.

  • Stabilized ylides (e.g., those with an adjacent ester or ketone group) typically yield the (E)-alkene as the major product. The use of protic solvents can further enhance the formation of the E-isomer.

The Schlosser modification of the Wittig reaction can be employed to selectively obtain the (E)-alkene from non-stabilized ylides.[3]

Reductive Amination

Q8: My reductive amination of this compound shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

Incomplete reductive amination can be due to inefficient imine formation or incomplete reduction.

Potential Cause Troubleshooting Steps
Inefficient Imine Formation The formation of the imine intermediate is an equilibrium process. The removal of water using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap can drive the equilibrium towards the imine. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.[4]
Weak Reducing Agent Sodium borohydride (NaBH₄) is often effective, but for less reactive imines, a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) might be more suitable, as they can be used in a one-pot procedure.[4]
Decomposition of Reducing Agent Ensure the reducing agent is fresh and has been stored properly. Some reducing agents are sensitive to moisture and acidic conditions.
Low Reactivity of the Amine Electron-deficient anilines or sterically hindered amines may react slowly. In such cases, longer reaction times or higher temperatures may be necessary.

Q9: I am observing the formation of a dialkylated amine as a side product. How can I prevent this?

The formation of a dialkylated amine can occur if the newly formed secondary amine reacts with another molecule of the aldehyde. To minimize this, use a slight excess of the primary amine relative to the aldehyde. Performing the reaction at a lower temperature can also help to control the rate of the second alkylation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for key reactions, which can be adapted for this compound based on literature for analogous aldehydes.

Table 1: Typical Conditions for Knoevenagel Condensation

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanolReflux2 - 485 - 95[5]
Ethyl CyanoacetateAmmonium AcetateTolueneReflux (Dean-Stark)4 - 880 - 90[5]
Barbituric AcidGlacial Acetic AcidEthanolReflux3 - 575 - 85[5]
Thiobarbituric AcidPiperidineEthanolReflux2 - 480 - 90[5]

Note: Yields are indicative and may vary based on the specific reaction scale and purification efficiency.

Table 2: Reductive Amination of Aldehydes with Various Amines

AmineReducing AgentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
AnilineNaBH(OAc)₃DichloromethaneRoom Temperature1285 - 95
BenzylamineNaBH₄Methanol0 to Room Temperature290 - 98
MorpholineNaBH(OAc)₃DichloromethaneRoom Temperature1280 - 90
p-ToluidineH₂/Pd-CEthanolRoom Temperature2485 - 95

Note: Yields are generalized from literature on reductive amination and may require optimization for this compound.

Experimental Protocols

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol outlines a general procedure for the Knoevenagel condensation of this compound with malononitrile.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol describes a typical Wittig reaction with a non-stabilized ylide.

  • Ylide Generation: To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise at 0 °C. Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Aldehyde Addition: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting aldehyde is consumed, as monitored by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Protocol 3: Reductive Amination with Aniline

This protocol details a one-pot reductive amination using sodium triacetoxyborohydride.

  • Reaction Setup: To a solution of this compound (1.0 mmol) and aniline (1.1 mmol) in dichloromethane (15 mL), add a few drops of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography.

Visualizations

experimental_workflow_knoevenagel start Start reactants Mix Reactants: This compound, Malononitrile, Solvent start->reactants catalyst Add Catalyst (e.g., Piperidine) reactants->catalyst reaction Heat to Reflux (Monitor by TLC) catalyst->reaction workup Cool & Precipitate or Concentrate reaction->workup purification Filter Solid or Column Chromatography workup->purification product Final Product purification->product

Caption: Experimental workflow for Knoevenagel condensation.

experimental_workflow_wittig start Start ylide_gen Ylide Generation: Phosphonium Salt + Base start->ylide_gen aldehyde_add Add this compound ylide_gen->aldehyde_add reaction React at Room Temperature (Monitor by TLC) aldehyde_add->reaction workup Quench with Water & Extract reaction->workup purification Column Chromatography (Separate from Ph3PO) workup->purification product Final Alkene Product purification->product

Caption: Experimental workflow for the Wittig reaction.

experimental_workflow_reductive_amination start Start imine_formation Imine Formation: Aldehyde + Amine (Acid Catalyst) start->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction reaction Stir at Room Temperature (Monitor by TLC) reduction->reaction workup Quench with NaHCO3 & Extract reaction->workup purification Column Chromatography workup->purification product Final Amine Product purification->product

Caption: Experimental workflow for reductive amination.

References

"Formation of N-oxide byproducts in quinoxaline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during quinoxaline synthesis, with a specific focus on the formation of N-oxide byproducts.

Troubleshooting Guide

Problem: Presence of Suspected N-Oxide Byproduct in Product Mixture

Initial Verification:

  • Spectroscopic Analysis: Compare the spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) of your product with literature values for the expected quinoxaline and its corresponding N-oxide.

    • ¹H NMR: Protons on the quinoxaline ring adjacent to the N-oxide group will be shifted downfield.

    • IR: Look for a characteristic N-O stretching band, typically in the region of 1200-1350 cm⁻¹.

    • Mass Spectrometry: The mass spectrum of the N-oxide will show a molecular ion peak (M+) that is 16 amu higher than the desired quinoxaline product. A characteristic (M-16)+ fragment corresponding to the loss of an oxygen atom is often observed.

Troubleshooting Workflow Diagram:

Troubleshooting Workflow for N-Oxide Formation start N-Oxide Byproduct Suspected check_conditions Review Reaction Conditions start->check_conditions inert_atmosphere Was an inert atmosphere used? check_conditions->inert_atmosphere implement_inert Implement Inert Atmosphere (N2 or Ar) inert_atmosphere->implement_inert No check_temp Was the reaction temperature elevated? inert_atmosphere->check_temp Yes re_run_reaction Re-run Synthesis with Optimized Conditions implement_inert->re_run_reaction lower_temp Lower Reaction Temperature check_temp->lower_temp product_isolated Product Already Isolated? check_temp->product_isolated No check_oxidants Were any potential oxidizing agents present? lower_temp->check_oxidants remove_oxidants Eliminate Oxidizing Agents check_oxidants->remove_oxidants Yes check_catalyst Review Catalyst Choice check_oxidants->check_catalyst No remove_oxidants->re_run_reaction milder_catalyst Consider a Milder Catalyst check_catalyst->milder_catalyst milder_catalyst->re_run_reaction reduce_n_oxide Perform N-Oxide Reduction product_isolated->reduce_n_oxide Yes product_isolated->re_run_reaction No end Pure Quinoxaline Obtained reduce_n_oxide->end re_run_reaction->end

Caption: A step-by-step workflow for troubleshooting the formation of N-oxide byproducts in quinoxaline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of N-oxide byproduct formation in quinoxaline synthesis?

A1: The formation of quinoxaline N-oxide byproducts is primarily due to the over-oxidation of the quinoxaline ring. The most common causes include:

  • Presence of Oxygen: Performing the reaction open to the atmosphere, especially at elevated temperatures for extended periods, can lead to oxidation of the nitrogen atoms in the quinoxaline ring.

  • Harsh Reaction Conditions: High reaction temperatures can promote oxidation.

  • Presence of Oxidizing Agents: The unintentional presence of oxidizing agents in the starting materials or solvents can lead to the formation of N-oxides.

Q2: How can I prevent the formation of N-oxide byproducts during my quinoxaline synthesis?

A2: To minimize or prevent N-oxide formation, consider the following preventative measures:

  • Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to exclude atmospheric oxygen.

  • Control Reaction Temperature: If possible, run the reaction at a lower temperature. The use of an efficient catalyst can often allow for milder reaction conditions.

  • Ensure Purity of Reagents: Use pure starting materials and solvents to avoid introducing any contaminating oxidizing agents.

  • Choose a Milder Catalyst: Opt for a catalyst that is known to be highly selective for quinoxaline formation and does not promote oxidation.

Q3: I have already synthesized my quinoxaline product, but it is contaminated with the N-oxide byproduct. How can I remove it?

A3: If the N-oxide byproduct has already formed, it can be chemically reduced back to the desired quinoxaline. Common methods include:

  • Reduction with Sodium Borohydride: This is a common and effective method for the reduction of N-oxides.

  • Reduction with Triphenylphosphine (PPh₃): PPh₃ is another effective reagent for the deoxygenation of N-oxides.

  • Catalytic Hydrogenation: This method can also be employed for the reduction of the N-oxide.

Q4: Are there any specific catalysts that can help avoid N-oxide formation?

A4: Yes, the choice of catalyst can significantly influence the selectivity of the reaction. Catalysts that allow for milder reaction conditions (e.g., lower temperatures and shorter reaction times) are generally preferred to minimize side reactions like N-oxide formation. For example, alumina-supported heteropolyoxometalates have been shown to be effective for quinoxaline synthesis at room temperature with high selectivity.[1]

Data Presentation

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield

CatalystTemperature (°C)Time (h)Yield (%)Selectivity (%)Reference
AlCuMoVP25292100[1]
AlFeMoVP25280100[1]
None2520-[1]
Alumina (Support)2520-[1]

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), catalyst (100 mg).

Table 2: Effect of Catalyst Amount and Reaction Time on Quinoxaline Yield

CatalystAmount (mg)Time (min)Yield (%)Reference
AlCuMoVP5012085[1]
AlCuMoVP10012092[1]
AlCuMoVP15012092[1]
AlCuMoVP1003075[1]
AlCuMoVP1006085[1]
AlCuMoVP10018092[1]

Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (7 mL), 25°C.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst

This protocol is adapted from a method known to produce high yields with minimal byproducts at room temperature.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Alumina-supported CuH₂PMo₁₁VO₄₀ (AlCuMoVP) catalyst (100 mg)

  • Toluene (8 mL)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

  • Add the AlCuMoVP catalyst to the mixture.

  • Stir the reaction mixture at room temperature (25°C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2 hours), filter the reaction mixture to remove the catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield 2,3-diphenylquinoxaline.

Protocol 2: Reduction of Quinoxaline N-oxide with Sodium Borohydride

This protocol provides a general procedure for the reduction of an N-oxide byproduct back to the parent quinoxaline.

Materials:

  • Quinoxaline N-oxide contaminated product

  • Sodium Borohydride (NaBH₄)

  • Ethanol

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve the crude product containing the quinoxaline N-oxide in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution. The amount of NaBH₄ will need to be optimized, but a starting point is 2-4 equivalents relative to the estimated amount of N-oxide.

  • Monitor the reaction by TLC until the N-oxide spot has disappeared.

  • Once the reaction is complete, slowly add water to quench the excess NaBH₄.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude quinoxaline.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Reaction Pathway for Quinoxaline Synthesis and N-Oxide Byproduct Formation

Quinoxaline Synthesis Pathway cluster_reactants Reactants cluster_main_pathway Main Synthesis Pathway cluster_byproduct_pathway Byproduct Formation o_phenylenediamine o-Phenylenediamine intermediate Dihydroquinoxaline Intermediate o_phenylenediamine->intermediate + dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate quinoxaline Quinoxaline (Desired Product) intermediate->quinoxaline Oxidation n_oxide Quinoxaline N-Oxide (Byproduct) quinoxaline->n_oxide Over-oxidation (e.g., O2, high temp)

Caption: Reaction pathway illustrating the formation of the desired quinoxaline product and the potential for over-oxidation to the N-oxide byproduct.

References

"Preventing benzimidazole byproduct formation in quinoxaline synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoxaline Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of quinoxaline derivatives, with a specific focus on preventing the formation of common byproducts.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline synthesis is producing a significant amount of a benzimidazole derivative as a byproduct. What is the primary cause and how can I prevent it?

A1: The formation of a benzimidazole byproduct is a frequent challenge in quinoxaline synthesis. It typically arises from the condensation of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities present in your 1,2-dicarbonyl compound.[1] These impurities can result from the degradation or oxidation of the dicarbonyl reagent.

Key Prevention Strategies:

  • Assess Reagent Purity: Before beginning your synthesis, it is crucial to verify the purity of the 1,2-dicarbonyl compound using analytical techniques such as NMR or GC-MS. If aldehyde or carboxylic acid impurities are detected, purify the reagent by recrystallization or column chromatography.[1]

  • Inert Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities that promote benzimidazole formation. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can effectively mitigate this issue.[1]

  • Catalyst Optimization: The choice of catalyst can significantly influence the reaction pathway. Employing mild Lewis acids or specific heterogeneous catalysts has been shown to favor the formation of the desired quinoxaline product.[1]

Q2: I've confirmed the purity of my starting materials, but I'm still observing benzimidazole formation. What other reaction parameters can I adjust?

A2: If starting material purity is not the issue, optimizing the reaction conditions is the next critical step. Several factors can be tuned to favor quinoxaline synthesis over the competing benzimidazole formation.

  • Reaction Temperature: Lowering the reaction temperature can often disfavor the side reactions that lead to benzimidazole formation. Many modern protocols utilize catalysts that are highly efficient at room temperature, minimizing the need for heat.

  • Order of Addition: Slowly adding the 1,2-dicarbonyl compound to a solution of the o-phenylenediamine and catalyst can help to ensure that it reacts to form the quinoxaline before it can participate in side reactions.

  • Stoichiometry: Using a precise 1:1 molar ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound is recommended. An excess of either reactant can potentially lead to increased byproduct formation.

Q3: Besides benzimidazoles, are there other common byproducts I should be aware of in quinoxaline synthesis?

A3: Yes, two other common byproducts that can arise during quinoxaline synthesis are quinoxaline N-oxides and dihydroquinoxaline intermediates.

  • Quinoxaline N-oxides: These are typically formed through over-oxidation of the quinoxaline ring, especially under harsh reaction conditions, at elevated temperatures, or in the presence of strong oxidizing agents.[1] To avoid their formation, it is advisable to use milder reaction conditions and to conduct the reaction under an inert atmosphere if prolonged heating is required.[1]

  • Dihydroquinoxaline Intermediates: The formation of a stable dihydroquinoxaline suggests that the final oxidation step of the reaction is incomplete.[1] This is more common in non-oxidizing reaction conditions. To drive the reaction to completion, introducing a mild oxidant can be effective. Often, simply stirring the reaction mixture open to the air for a period after the initial condensation is sufficient to facilitate oxidation to the desired aromatic quinoxaline.[1]

Q4: How can I effectively separate my desired quinoxaline product from the benzimidazole byproduct?

A4: Column chromatography is a standard and effective method for separating quinoxalines from benzimidazole byproducts. Generally, quinoxalines are less polar than the corresponding benzimidazoles.[1] By carefully selecting a solvent system (e.g., a mixture of hexane and ethyl acetate), you can achieve good separation on a silica gel column. Monitoring the fractions by Thin Layer Chromatography (TLC) will allow you to isolate the pure quinoxaline product.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during quinoxaline synthesis.

Problem Potential Cause(s) Troubleshooting Steps
Significant Benzimidazole Byproduct Formation 1. Impure 1,2-dicarbonyl compound (contains aldehydes/carboxylic acids).[1] 2. Oxidation of the 1,2-dicarbonyl compound during the reaction. 3. Suboptimal catalyst or reaction conditions.1. Verify the purity of the 1,2-dicarbonyl compound via NMR or GC-MS and purify if necessary.[1] 2. Run the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Screen different catalysts (e.g., mild Lewis acids, heterogeneous catalysts). 4. Lower the reaction temperature.
Low Yield of Quinoxaline 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, time, solvent). 3. Inefficient catalyst. 4. Presence of significant byproducts.1. Monitor the reaction by TLC to determine the optimal reaction time. 2. Perform a solvent screen to identify the most suitable solvent. 3. Experiment with different catalysts known for high efficiency in quinoxaline synthesis. 4. Identify the major byproduct and implement targeted troubleshooting steps.
Formation of Quinoxaline N-oxide 1. Over-oxidation of the quinoxaline ring.[1] 2. Reaction conditions are too harsh (high temperature, strong oxidant).[1] 3. Prolonged exposure to air at elevated temperatures.[1]1. Avoid the use of strong oxidizing agents. 2. Lower the reaction temperature. 3. Conduct the reaction under an inert atmosphere.[1]
Incomplete Conversion to Quinoxaline (Dihydroquinoxaline intermediate present) 1. Incomplete final oxidation step.[1] 2. Non-oxidizing reaction conditions.[1]1. Introduce a mild oxidant, such as stirring the reaction mixture open to the air.[1] 2. Choose a catalyst that can also facilitate the final oxidation step.
Difficulty in Product Purification 1. Byproducts with similar polarity to the desired quinoxaline.1. For benzimidazole impurities, optimize the solvent system for column chromatography.[1] 2. For unreacted o-phenylenediamine, an acidic wash may help to remove it as a salt. 3. Recrystallization is often an effective final purification step.

Data Presentation

The following table summarizes the yields of 2,3-diphenylquinoxaline under various optimized, catalyst-centric conditions designed to minimize byproduct formation.

Catalyst Solvent Temperature Time Yield (%) Reference
Alumina-supported heteropolyoxometalate (AlCuMoVP)TolueneRoom Temp.2 h92[2]
Cerium(IV) ammonium nitrate (CAN)AcetonitrileRoom Temp.20 min80-98Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
CoFeMnO₄WaterRoom Temp.10 min98Journal of Chemical Health Risks Synthesis of Quinoxalines and Benzimidazole Derivatives by Citrate Sol- Gel Auto-combustion Syn
Zinc triflate (Zn(OTf)₂)AcetonitrileRoom Temp.-85-91Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
Iodine (I₂)Ethanol/Water50 °C (Microwave)2-3 min>90An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. NIH.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a method known to produce high yields with minimal byproducts.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[1][2]

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

  • Add the alumina-supported heteropolyoxometalate catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[1]

Protocol 2: Purification of Quinoxaline from Benzimidazole Impurity

This protocol outlines a general procedure for separating a quinoxaline product from a benzimidazole byproduct using column chromatography.[1]

Materials:

  • Crude quinoxaline product containing benzimidazole impurity

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Prepare a silica gel column.

  • Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

  • Load the dissolved sample onto the column.

  • Elute the column with the chosen solvent system. The polarity of the solvent system should be optimized based on the specific quinoxaline and benzimidazole derivatives. Generally, quinoxalines are less polar than benzimidazoles.[1]

  • Collect fractions and monitor by TLC to identify the fractions containing the pure quinoxaline.

  • Combine the pure fractions and evaporate the solvent to obtain the purified quinoxaline.[1]

Visualizations

ReactionPathways o_phenylenediamine o-Phenylenediamine benzimidazole Benzimidazole (Byproduct) o_phenylenediamine->benzimidazole Condensation intermediate Dihydroquinoxaline Intermediate o_phenylenediamine->intermediate Condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate aldehyde_impurity Aldehyde/Carboxylic Acid (Impurity) aldehyde_impurity->benzimidazole quinoxaline Quinoxaline (Desired Product) intermediate->quinoxaline Oxidation

Figure 1: Competing reaction pathways for quinoxaline and benzimidazole synthesis.

TroubleshootingWorkflow start Start Synthesis analyze Analyze Crude Product (TLC, NMR) start->analyze pure Pure Quinoxaline analyze->pure Yes impure Byproduct Detected analyze->impure No check_purity Assess Purity of 1,2-Dicarbonyl Compound impure->check_purity purify_product Purify Product (Column Chromatography) impure->purify_product purify_reagent Purify Reagent check_purity->purify_reagent Impure inert_atmosphere Use Inert Atmosphere (N₂ or Ar) check_purity->inert_atmosphere Pure purify_reagent->start optimize_catalyst Optimize Catalyst inert_atmosphere->optimize_catalyst adjust_temp Lower Reaction Temperature optimize_catalyst->adjust_temp adjust_temp->start purify_product->pure

Figure 2: A step-by-step workflow for troubleshooting benzimidazole byproduct formation.

References

"Column chromatography conditions for purifying Quinoxaline-2-carbaldehyde"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of Quinoxaline-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: The most commonly used stationary phase for the purification of quinoxaline derivatives, including this compound, is silica gel (300–400 mesh).[1] However, some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition or poor separation.[2]

Q2: My this compound appears to be degrading on the silica gel column. What can I do?

A2: Decomposition on silica gel can be a significant issue.[2][3] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine.[2] Alternatively, consider using a less acidic stationary phase like neutral alumina or opting for reverse-phase (C18) chromatography.[2][4]

Q3: I'm observing low recovery of my compound after column chromatography. What are the possible reasons?

A3: Low recovery can stem from several factors. The compound may be unstable on the silica gel, as mentioned previously.[2] Another possibility is precipitation of the product on the column if it has low solubility in the chosen eluent.[2] Additionally, ensure that the pH during the extraction and work-up phase is appropriate to prevent loss into the aqueous layer.[2]

Q4: How can I effectively remove colored impurities from my final product?

A4: Persistent color in the purified product can often be removed by treating a solution of the compound with activated charcoal.[2] Typically, 1-2% activated charcoal by weight is added to a heated solution of the compound, swirled for a few minutes, and then removed by hot gravity filtration before allowing the product to crystallize.[2]

Troubleshooting Guide

Issue 1: Poor Separation on the Column

Q: My TLC shows good separation, but the column chromatography results in mixed fractions. Why is this happening and how can I fix it?

A: This discrepancy can occur because the conditions on a dry TLC plate differ from those in a wet-packed column.[2] The heat generated during column packing and elution can also affect separation.[2]

  • Solution 1: Optimize the Solvent System. Experiment with various solvent systems during your TLC analysis to achieve a significant difference in Rf values (ideally >0.1) between your product and impurities before scaling up to column chromatography.[2]

  • Solution 2: Use a Gradient Elution. Instead of an isocratic (constant solvent mixture) elution, a gradual increase in the polarity of the mobile phase (gradient elution) can improve the separation of compounds with close Rf values.[1][2]

  • Solution 3: Pre-equilibrate the Column. Always pre-equilibrate the packed column with the initial mobile phase before loading your sample to ensure a uniform stationary phase.[2]

Issue 2: Compound Streaking or Remaining at the Baseline on TLC

Q: When I run a TLC, my compound either streaks up the plate or doesn't move from the baseline. What does this indicate?

A:

  • Streaking: This often suggests that the compound is too polar for the chosen solvent system, is interacting strongly with the stationary phase, or the sample is overloaded on the TLC plate.

  • Remaining at the Baseline: This indicates that the mobile phase is not polar enough to elute the compound.[2]

  • Solution for Streaking: If your compound has basic nitrogen atoms, adding a small amount of triethylamine (1-3%) to the eluent can deactivate the acidic sites on the silica gel and prevent streaking.[2]

  • Solution for Baseline Retention: Increase the polarity of your eluent. For highly polar compounds, a reverse-phase chromatography approach might be more suitable.[2]

Issue 3: Product Precipitation on the Column

Q: My product seems to be precipitating at the top of the column during purification. How can I prevent this?

A: Product precipitation can lead to low recovery and poor separation.[2]

  • Solution 1: Ensure Complete Dissolution. Make sure your crude product is fully dissolved before loading it onto the column.[2]

  • Solution 2: Dry Loading. If your compound has low solubility in the chromatography solvents, you can use a dry loading technique. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the packed column.[2][5]

Data Presentation: Column Chromatography Conditions

Stationary PhaseMobile Phase (Eluent System)Compound RfReference
Silica Gel (300-400 mesh)Petroleum ether : Ethyl acetate (15:1)0.3[1]
Silica Gel (300-400 mesh)Petroleum ether : Ethyl acetate (5:1 to 1:1 gradient)0.1 (in 1:1)[1]
Silica Gel (300-400 mesh)Petroleum ether : Ethyl acetate (4:1)0.3 (for a similar derivative)[1]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (300-400 mesh) to your initial, least polar eluent (e.g., 15:1 petroleum ether:ethyl acetate).
  • Stir gently to create a homogenous slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass column of appropriate size vertically.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand.
  • Pour the silica gel slurry into the column.
  • Gently tap the column to ensure even packing and remove any air bubbles.
  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Do not let the top of the silica run dry.
  • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.[2]
  • Dry Loading: If the compound has poor solubility, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the column.[2][5]

4. Elution:

  • Carefully add the mobile phase to the column.
  • Begin eluting with the chosen solvent system (e.g., starting with 15:1 petroleum ether:ethyl acetate).[1]
  • Collect fractions in test tubes.
  • If using a gradient elution, gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate).[1]

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which fractions contain the pure product.
  • Combine the pure fractions.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Monitoring cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Pure this compound evaporate_solvent->pure_product

Caption: Workflow for Column Chromatography Purification.

troubleshooting_guide cluster_separation Poor Separation cluster_recovery Low Recovery cluster_tlc TLC Issues start Problem with Purification q_poor_sep Poor Separation? start->q_poor_sep q_low_recovery Low Recovery? start->q_low_recovery q_tlc_issue TLC Issues (Streaking/Baseline)? start->q_tlc_issue sol_gradient Use Gradient Elution q_poor_sep->sol_gradient Yes sol_solvent Optimize Solvent System (TLC) q_poor_sep->sol_solvent Yes sol_deactivated_silica Use Deactivated Silica/Alumina q_low_recovery->sol_deactivated_silica Yes, degradation suspected sol_dry_load Use Dry Loading q_low_recovery->sol_dry_load Yes, precipitation observed sol_add_base Add Base to Eluent (e.g., Et3N) q_tlc_issue->sol_add_base Streaking sol_increase_polarity Increase Eluent Polarity q_tlc_issue->sol_increase_polarity Stuck at Baseline

References

Validation & Comparative

Comparative Guide to Purity Analysis of Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates like Quinoxaline-2-carbaldehyde is a critical step that underpins the reliability of research outcomes and the safety of potential therapeutics. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for purity determination, supported by detailed experimental protocols and performance data.

Comparison of Key Analytical Methods

The selection of an analytical method for the purity assessment of this compound is contingent on several factors, including the nature of potential impurities, the required level of accuracy, and available instrumentation. The most prevalent techniques are HPLC, Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR).

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility and differential partitioning of the analyte between a gaseous mobile phase and a stationary phase.The signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1]
Primary Use Purity determination and profiling of non-volatile and thermally stable impurities.[1]Purity assessment and identification of volatile and thermally stable impurities.[1][2]Absolute purity determination without the need for a specific reference standard of the analyte.[1][3][4]
Limit of Detection (LoD) ~0.1 - 1 µg/mL~1 - 10 ng/mL~0.05 - 0.1%
Limit of Quantitation (LoQ) ~0.3 - 3 µg/mL~3 - 30 ng/mL~0.1 - 0.3%
Accuracy High (typically 98-102%)[1]High (typically 98-102%)[1]Very High (≥99.5%)[1]
Precision (%RSD) < 2%[1]< 5%< 1%[1]
Strengths Versatile for a broad range of compounds; high resolution and sensitivity for non-volatile impurities.High sensitivity for volatile impurities; excellent for identifying residual solvents.Provides an absolute purity value; structural information can be obtained simultaneously; non-destructive.[5]
Limitations Requires the analyte to be soluble in the mobile phase; not suitable for volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be necessary.[6]Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer and a certified internal standard.[1]

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is designed to separate this compound from potential non-volatile process impurities and degradation products.

1. Instrumentation and Conditions:

  • System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile (Solvent B) and 0.1% Phosphoric Acid in Water (Solvent A).

  • Gradient Program:

    • 0-20 min: 30% to 80% B

    • 20-25 min: Hold at 80% B

    • 25.1-30 min: Return to 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Reagent and Sample Preparation:

  • Solvents: HPLC grade acetonitrile and water. Prepare 0.1% phosphoric acid in water.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve in acetonitrile to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the purity of the sample using the area percentage method. The percentage purity is determined by dividing the peak area of the main component by the total area of all peaks in the chromatogram and multiplying by 100.

Gas Chromatography (GC) Protocol

This method is suitable for assessing the purity of this compound and identifying any volatile impurities.

1. Instrumentation and Conditions:

  • System: A GC system equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for aromatic compounds (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

2. Reagent and Sample Preparation:

  • Solvent: High-purity dichloromethane or acetone.

  • Sample Preparation: Accurately weigh about 10 mg of the this compound sample. Dissolve in the chosen solvent to a final concentration of 1 mg/mL.

3. Data Analysis:

  • The percentage purity is calculated based on the relative peak areas, assuming all components have a similar response factor with the FID.[7] The area of the solvent peak should be excluded from the calculation.[7]

Quantitative NMR (qNMR) Protocol

qNMR offers a highly accurate method for determining the absolute purity of this compound.

1. Instrumentation and Conditions:

  • System: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6).

  • Internal Standard: A high-purity certified internal standard with a known purity value (e.g., maleic anhydride or dimethyl sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

2. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15 mg of the this compound sample into a clean vial.

  • Accurately weigh (to 0.01 mg) approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.7 mL) of the deuterated solvent, ensuring complete dissolution.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a 1D proton NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

4. Data Analysis:

  • Carefully phase and baseline correct the spectrum.

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mandatory Visualization

The following diagram illustrates the general workflow for the purity analysis of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC System Injection Filter->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: HPLC Purity Analysis Workflow.

References

"Comparative study of Quinoxaline-2-carbaldehyde synthesis methods"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2-carbaldehyde is a pivotal intermediate in the synthesis of a wide array of pharmacologically active compounds and functional materials. The strategic introduction of the aldehyde functionality at the 2-position of the quinoxaline scaffold opens up a plethora of possibilities for further molecular elaboration. This guide provides a comparative analysis of prominent synthetic methodologies for this compound, offering insights into their efficiency, environmental impact, and practical applicability. The information presented herein is supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthesis Methods

The synthesis of this compound can be broadly categorized into three primary strategies: oxidation of a pre-existing methyl group, direct condensation of precursors, and a multi-step approach from readily available starting materials. Each method presents a unique set of advantages and challenges in terms of yield, reaction conditions, and substrate scope.

MethodKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)AdvantagesDisadvantages
Oxidation of 2-Methylquinoxaline Selenium Dioxide (SeO₂)Dioxane, XyleneReflux4 - 860 - 75Readily available starting material, straightforward reaction.Use of toxic selenium compounds, high temperatures.[1][2][3]
Synthesis from D-Glucose o-Phenylenediamine, D-Glucose, Sodium Periodate (NaIO₄)Water, EthanolVariousMulti-step~50-60Utilizes inexpensive and renewable starting materials.Multi-step process, moderate overall yield.
Green Synthesis (Microwave) o-Phenylenediamine, α-dicarbonyl compoundMethanol, Water100 - 1600.05 - 0.2585 - 97Rapid reaction times, high yields, environmentally friendly solvents.[4][5]Requires specialized microwave equipment, may require catalyst for some substrates.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of each synthetic approach, the following diagrams have been generated using the DOT language.

Oxidation_of_2_Methylquinoxaline Start 2-Methylquinoxaline Oxidant Selenium Dioxide (SeO2) Dioxane/Reflux Start->Oxidant Oxidation Product This compound Oxidant->Product

Caption: Oxidation of 2-methylquinoxaline to this compound.

Synthesis_from_D_Glucose cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidative Cleavage Glucose D-Glucose Intermediate 2-(1,2,3,4-Tetrahydroxybutyl)quinoxaline Glucose->Intermediate OPD o-Phenylenediamine OPD->Intermediate Oxidant Sodium Periodate (NaIO4) Product This compound Oxidant->Product Intermediate_ref->Oxidant Oxidation

Caption: Multi-step synthesis of this compound from D-Glucose.

Green_Synthesis OPD o-Phenylenediamine Microwave Microwave Irradiation Methanol/Water OPD->Microwave Dicarbonyl α-Dicarbonyl Compound Dicarbonyl->Microwave Condensation Product This compound Microwave->Product

Caption: Green, microwave-assisted synthesis of this compound.

Detailed Experimental Protocols

Method 1: Oxidation of 2-Methylquinoxaline with Selenium Dioxide

This method, a classical Riley oxidation, provides a direct route to the desired aldehyde from commercially available 2-methylquinoxaline.[2][6]

Materials:

  • 2-Methylquinoxaline (1 mmol)

  • Selenium Dioxide (1.1 mmol)

  • Dioxane (10 mL)

Procedure:

  • A mixture of 2-methylquinoxaline and selenium dioxide in dioxane is refluxed with stirring for 4-8 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the precipitated selenium metal is removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford this compound.

Method 2: Synthesis from D-Glucose and o-Phenylenediamine

This multi-step synthesis utilizes inexpensive and renewable starting materials.

Step 1: Synthesis of 2-(1,2,3,4-Tetrahydroxybutyl)quinoxaline

Materials:

  • D-Glucose (10 mmol)

  • o-Phenylenediamine (10 mmol)

  • Water (50 mL)

  • Ethanol (20 mL)

Procedure:

  • D-Glucose and o-phenylenediamine are dissolved in a mixture of water and ethanol.

  • The reaction mixture is heated at reflux for 4 hours.

  • The mixture is then cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold water and dried to give 2-(1,2,3,4-tetrahydroxybutyl)quinoxaline.

Step 2: Oxidative Cleavage to this compound

Materials:

  • 2-(1,2,3,4-Tetrahydroxybutyl)quinoxaline (1 mmol)

  • Sodium Periodate (NaIO₄) (4 mmol)

  • Water (20 mL)

  • Dichloromethane (20 mL)

Procedure:

  • 2-(1,2,3,4-Tetrahydroxybutyl)quinoxaline is suspended in water.

  • A solution of sodium periodate in water is added dropwise to the suspension at room temperature with vigorous stirring.

  • The reaction is stirred for 2-3 hours.

  • The product is extracted with dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Method 3: Green Microwave-Assisted Synthesis

This method offers a rapid and environmentally friendly approach to the synthesis of the quinoxaline core, which can be adapted for this compound.[4][5]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Appropriate α-dicarbonyl precursor for the 2-carbaldehyde (e.g., a protected glyoxal derivative) (1 mmol)

  • Methanol or Water (5 mL)

Procedure:

  • In a microwave-safe vessel, o-phenylenediamine and the α-dicarbonyl compound are mixed in methanol or water.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[5]

  • After cooling, the reaction mixture is poured into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • If a protected aldehyde was used, a subsequent deprotection step would be required.

Conclusion

The synthesis of this compound can be achieved through several distinct pathways, each with its own merits and drawbacks. The classical oxidation of 2-methylquinoxaline is a reliable method, though it involves hazardous reagents. The synthesis from D-glucose represents a green and cost-effective, albeit longer, alternative. Modern microwave-assisted methods provide a rapid and efficient route that aligns with the principles of green chemistry. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and environmental considerations. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this valuable chemical intermediate.

References

A Comparative Guide to the Biological Activity of Quinoxaline-2-carbaldehyde and Other Heterocyclic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of quinoxaline-2-carbaldehyde and other key heterocyclic aldehydes, namely furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde. The information presented is based on available experimental data for these compounds and their derivatives, offering insights into their potential as scaffolds in drug discovery.

Executive Summary

Heterocyclic aldehydes are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide focuses on a comparative analysis of this compound and its counterparts based on furan, thiophene, and pyrrole cores. While direct comparative studies on the parent aldehydes are limited, research on their derivatives reveals a broad spectrum of biological effects, including anticancer, antimicrobial, and antioxidant activities. Quinoxaline derivatives have shown notable potency in anticancer studies, often targeting crucial cellular pathways. Thiophene and furan derivatives exhibit significant antimicrobial and anticancer properties, while pyrrole derivatives are recognized for their antioxidant potential.

Data Presentation

The following tables summarize the quantitative data on the biological activities of derivatives of the compared heterocyclic aldehydes. It is important to note that the activities are highly dependent on the specific substitutions on the heterocyclic ring.

Table 1: Comparative Anticancer Activity (IC50 in µM)

Heterocyclic Aldehyde DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Quinoxaline Derivative (Compound 12)Human cancer cell lines0.19-0.51--
Quinoxaline Derivative (Compound 4m)A549 (Lung)9.32 ± 1.565-Fluorouracil4.89 ± 0.20
Quinoxaline Derivative (Compound 4b)A549 (Lung)11.98 ± 2.595-Fluorouracil4.89 ± 0.20
Quinoxaline Derivative (Compound 13)Three cancer cell lines0.81 - 2.91--
Quinoxaline Derivative (Compound 11)Three cancer cell lines0.81 - 2.91--
Furan Derivative (Compound 4)MCF-7 (Breast)4.06Staurosporine-
Furan Derivative (Compound 7)MCF-7 (Breast)2.96Staurosporine-
Furan Derivative (Compound 1)HeLa (Cervical)0.08--
Furan Derivative (Compound 24)HeLa (Cervical)8.79--
Quinoline-Carbaldehyde Hybrid (12e)MGC-803 (Gastric)1.38--
Quinoline-Carbaldehyde Hybrid (12e)HCT-116 (Colon)5.34--
Quinoline-Carbaldehyde Hybrid (12e)MCF-7 (Breast)5.21--

Note: The data presented is for various derivatives and not the parent aldehydes themselves. Direct comparison should be made with caution due to variations in experimental conditions and the specific nature of the derivatives.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Heterocyclic Aldehyde DerivativeMicrobial StrainMIC (µg/mL)
Thiophene-2-Carboxaldehyde Schiff BasesStaphylococcus aureus>3 to 200
Thiophene-2-Carboxaldehyde Schiff BasesGram-negative bacteria3.0-200
Thiophene Derivative (Spiro-indoline-oxadiazole 17)Clostridium difficile2 to 4
Thiophene Carboxylic Acid ThioureidesGram-negative clinical strains31.25 to 250
Thiophene Carboxylic Acid ThioureidesBacillus subtilis7.8 to 125
Thiophene Carboxylic Acid ThioureidesMulti-drug resistant Staphylococcus aureus125 to 500
Thiophene Carboxylic Acid ThioureidesAntifungal activity31.25 to 62.5
Pyrrole Derivatives (Compounds 50, 51, 52)Pseudomonas putida32-64
Pyrrole Derivative (Compound 71)Staphylococcus aureus20

Note: The data is for various derivatives. MIC values can vary significantly based on the specific derivative and the microbial strain tested.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][2][3]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[2][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.

Disk Diffusion Assay for Antimicrobial Activity

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.[4][5][6]

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective against the microorganism, a clear zone of no growth (zone of inhibition) will be observed around the disk.[5][6]

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., to a 0.5 McFarland turbidity standard).[6]

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial suspension.[5]

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the test compound onto the inoculated agar surface.[6]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition in millimeters. The size of the zone is indicative of the antimicrobial activity.[4]

DPPH Radical Scavenging Assay for Antioxidant Activity

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored hydrazine, leading to a decrease in absorbance.

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol). Also, prepare solutions of the test compounds at various concentrations.

  • Reaction Mixture: Add a specific volume of the DPPH solution to the test compound solutions in a 96-well plate or cuvettes.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways implicated in the biological activity of these heterocyclic aldehyde derivatives and a general experimental workflow.

anticancer_pathways cluster_quinoxaline Quinoxaline Derivatives cluster_furan Furan Derivatives cluster_thiophene Thiophene Derivatives cluster_pyrrole Pyrrole Derivatives Quinoxaline Quinoxaline Derivatives Tubulin Tubulin Polymerization Quinoxaline->Tubulin Inhibition EGFR EGFR Quinoxaline->EGFR Inhibition COX2 COX-2 Quinoxaline->COX2 Inhibition Apoptosis Apoptosis Tubulin->Apoptosis Induction EGFR->Apoptosis Induction Furan Furan Derivatives PI3K_Akt PI3K/Akt Pathway Furan->PI3K_Akt Suppression Wnt_beta_catenin Wnt/β-catenin Pathway Furan->Wnt_beta_catenin Suppression Cell_Proliferation Cell Proliferation PI3K_Akt->Cell_Proliferation Inhibition Wnt_beta_catenin->Cell_Proliferation Inhibition Thiophene Thiophene Derivatives Membrane Bacterial Cell Membrane Thiophene->Membrane Interaction Permeability Increased Permeability Membrane->Permeability Pyrrole Pyrrole Derivatives Free_Radicals Free Radicals Pyrrole->Free_Radicals HAT/PCET Neutralization Radical Neutralization Free_Radicals->Neutralization

Caption: Signaling pathways for heterocyclic aldehyde derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation start Heterocyclic Aldehyde (Quinoxaline, Furan, etc.) synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification anticancer Anticancer Assay (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) purification->antimicrobial antioxidant Antioxidant Assay (e.g., DPPH) purification->antioxidant data_analysis IC50 / MIC / EC50 Determination anticancer->data_analysis antimicrobial->data_analysis antioxidant->data_analysis comparison Comparative Analysis data_analysis->comparison conclusion Conclusion & Lead Identification comparison->conclusion

Caption: General experimental workflow for biological evaluation.

Conclusion

This comparative guide highlights the significant biological potential of this compound and other heterocyclic aldehydes as foundational structures for the development of new therapeutic agents. Derivatives of quinoxaline have demonstrated particularly potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and key enzymes like EGFR and COX-2.[2][3][8] Furan and thiophene derivatives also show considerable promise as anticancer and antimicrobial agents.[9][10][11] The antioxidant properties of pyrrole derivatives are well-documented and suggest their potential in mitigating oxidative stress-related conditions.[1][12]

Further research involving direct, side-by-side comparisons of the parent aldehydes under standardized conditions is crucial to fully elucidate their relative potencies and mechanisms of action. The detailed experimental protocols and visualized signaling pathways provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of these versatile heterocyclic scaffolds.

References

Unveiling the Solid State: A Comparative Guide to the X-ray Crystal Structure Analysis of Quinoxaline-2-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount. In the realm of medicinal chemistry, quinoxaline-2-carbaldehyde and its derivatives represent a class of compounds with significant therapeutic potential. X-ray crystal structure analysis stands as a definitive method for elucidating their precise atomic arrangements, offering invaluable insights into structure-activity relationships. This guide provides a comparative analysis of the crystallographic data of various this compound derivatives, details the experimental protocols for their structural determination, and explores alternative analytical techniques.

Comparative Crystallographic Data of this compound Derivatives

The solid-state architecture of this compound derivatives, including Schiff bases and thiosemicarbazones, reveals subtle yet significant differences in their molecular geometry and crystal packing. These variations, dictated by the nature of the substituent at the carbaldehyde position, directly influence the compounds' physicochemical properties and biological activities. Below are tables summarizing key crystallographic parameters for a selection of these derivatives, providing a quantitative basis for comparison.

Table 1: Crystal Data and Structure Refinement Parameters for this compound Derivatives

Compound/DerivativeEmpirical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
This compound (Hypothetical)C₉H₆N₂OOrthorhombicP2₁2₁2₁---90-4
(E)-N'-(quinoxalin-2-ylmethylene)acetohydrazideC₁₁H₁₀N₄OMonoclinicP2₁/c10.123(2)8.456(2)12.567(3)109.87(3)1011.1(4)4
Cobalt(II) Schiff-base complex with quinoxaline-2-carboxalidine-2-amino-5-methylphenolC₃₄H₂₈CoN₆O₃MonoclinicC2/c23.819(5)10.513(2)24.897(5)115.17(3)5633(2)8
[PtLCl] (HL = quinoline-2-carboxaldehyde thiosemicarbazone)C₁₁H₉ClN₄PtSTriclinic8.432(1)9.012(2)10.111(2)70.08(1)684.5(2)2
[PdLCl] (HL = quinoline-2-carboxaldehyde thiosemicarbazone)C₁₁H₉ClN₄PdSMonoclinicP2₁/n8.213(2)14.001(3)11.567(2)98.87(3)1315.1(5)4

Note: Data for hypothetical this compound is illustrative. Data for other compounds is compiled from published research.[1]

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound Derivatives

CompoundBondLength (Å)BondAngle (°)
(E)-N'-(quinoxalin-2-ylmethylene)acetohydrazideC7=N21.285(2)N1-C1-C6120.3(2)
N2-N31.375(2)C1-C6-C7117.9(2)
C8=O11.234(2)C6-C7-N2119.8(2)
Cobalt(II) Schiff-base complexCo-O1.998(3) - 2.011(3)O-Co-O93.5(1) - 167.3(1)
Co-N2.084(4) - 2.152(4)N-Co-N80.9(1) - 171.2(1)
[PtLCl]Pt-S2.245(1)S-Pt-N184.5(1)
Pt-N12.035(4)N1-Pt-N480.7(2)
Pt-N42.029(4)S-Pt-Cl177.3(1)
[PdLCl]Pd-S2.247(1)S-Pd-N184.9(1)
Pd-N12.031(3)N1-Pd-N480.2(1)
Pd-N42.025(3)S-Pd-Cl178.1(1)

Note: Atom numbering may vary between structures. Data extracted from relevant publications.[1]

Experimental Protocols

A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives is crucial for reproducible research.

General Synthesis of this compound Derivatives

Schiff base and thiosemicarbazone derivatives of this compound are typically synthesized through a condensation reaction.[2]

  • Dissolution: this compound is dissolved in a suitable solvent, often ethanol or methanol.

  • Addition of Amine/Thiosemicarbazide: An equimolar amount of the respective amine or thiosemicarbazide is added to the solution.

  • Catalysis (Optional): A few drops of an acid catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography.

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield crystals suitable for X-ray analysis.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:[3]

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: X-ray diffraction data are collected using a diffractometer, typically equipped with a CCD or CMOS detector and using Mo Kα or Cu Kα radiation. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. Software packages such as SHELXS and SHELXL are commonly used for this purpose.

Visualization of Experimental Workflow and Structural Relationships

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis X-ray Analysis s1 This compound s3 Condensation Reaction s1->s3 s2 Amine / Thiosemicarbazide s2->s3 s4 Crude Product s3->s4 p1 Recrystallization s4->p1 p2 Single Crystals p1->p2 a1 Data Collection p2->a1 a2 Structure Solution a1->a2 a3 Structure Refinement a2->a3 a4 Crystallographic Data a3->a4

Caption: A generalized workflow for the synthesis and X-ray crystallographic analysis of this compound derivatives.

structural_comparison cluster_core Core Structure cluster_derivatives Derivatives cluster_properties Structural & Physicochemical Properties core This compound d1 Schiff Base core->d1 d2 Thiosemicarbazone core->d2 d3 Other Derivatives core->d3 p1 Bond Lengths & Angles d1->p1 p2 Crystal Packing d1->p2 d2->p1 d2->p2 d3->p1 d3->p2 p3 Biological Activity p1->p3 p2->p3

Caption: Logical relationship between the core structure, its derivatives, and their resulting properties.

Alternative Analytical Techniques

While single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline compounds, other techniques can provide valuable and complementary information, especially when obtaining suitable single crystals is challenging.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR can provide detailed information about the connectivity and chemical environment of atoms within a molecule. For quinoxaline derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of the compounds.[4] Advanced techniques like NOESY can provide insights into the spatial proximity of protons, aiding in conformational analysis.

  • Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze the bulk properties of a crystalline solid.[3] It provides a fingerprint of the crystalline phases present in a sample and can be used to determine unit cell parameters. While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is a powerful tool for studying polymorphism and quality control.

  • Computational Modeling: Density Functional Theory (DFT) calculations and other computational methods can be used to predict the geometry and electronic properties of molecules.[5] These theoretical models can be compared with experimental data from X-ray crystallography and spectroscopy to provide a deeper understanding of the structure and bonding in this compound derivatives.

References

A Comparative Spectroscopic Guide to Substituted Quinoxaline-2-carbaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of substituted quinoxaline-2-carbaldehydes, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. Understanding the spectroscopic properties of these molecules is crucial for their unambiguous identification, characterization, and the establishment of structure-activity relationships (SAR). This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for a selection of these compounds, outlines detailed experimental protocols for their analysis, and provides a visual representation of the analytical workflow.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for quinoxaline-2-carbaldehyde and its substituted derivatives. The data has been compiled from various research articles and spectral databases. Note that direct experimental data for some specific substituted quinoxaline-2-carbaldehydes is limited in the public domain. In such cases, expected trends based on the electronic effects of substituents are discussed.

Table 1: ¹H NMR Spectroscopic Data of Substituted Quinoxaline-2-carbaldehydes

CompoundSolventAldehyde Proton (CHO) δ (ppm)Aromatic Protons δ (ppm)Other Protons δ (ppm)
This compound-~10.1 (s)7.8 - 8.2 (m)-
2,3-Diphenylquinoxaline-6-carbaldehyde-~10.0 (s)7.2 - 8.5 (m)-
Expected for 6-Chloro-quinoxaline-2-carbaldehydeCDCl₃/DMSO-d₆Downfield shift > 10.1Complex multiplet, deshielded-
Expected for 6-Methoxy-quinoxaline-2-carbaldehydeCDCl₃/DMSO-d₆Upfield shift < 10.1Complex multiplet, some shielding~3.9 (s, 3H, OCH₃)
Expected for 7-Nitro-quinoxaline-2-carbaldehydeDMSO-d₆Significant downfield shiftHighly deshielded protons-

Table 2: ¹³C NMR Spectroscopic Data of Substituted Quinoxaline-2-carbaldehydes

CompoundSolventCarbonyl Carbon (C=O) δ (ppm)Aromatic Carbons δ (ppm)Other Carbons δ (ppm)
This compound-~192128 - 148-
2,3-Diphenylquinoxaline-6-carbaldehyde-~191125 - 155-
Expected for 6-Chloro-quinoxaline-2-carbaldehydeCDCl₃/DMSO-d₆~191-193C-Cl ~135-138, others deshielded-
Expected for 6-Methoxy-quinoxaline-2-carbaldehydeCDCl₃/DMSO-d₆~190-192C-O ~160, others shielded/deshieldedOCH₃ ~56
Expected for 7-Nitro-quinoxaline-2-carbaldehydeDMSO-d₆~192-194C-NO₂ ~148, others deshielded-

Table 3: IR and Mass Spectrometry Data of Substituted Quinoxaline-2-carbaldehydes

CompoundIR (KBr, cm⁻¹) ν(C=O)IR (KBr, cm⁻¹) Other Key BandsMass Spec (m/z) [M]⁺
This compound~1700~3050 (Ar C-H), ~1600, 1480 (C=C, C=N)158
2,3-Diphenylquinoxaline-6-carbaldehyde~1705~3060 (Ar C-H), ~1600, 1490 (C=C, C=N)310
Expected for 6-Chloro-quinoxaline-2-carbaldehyde~1700-1710~830 (C-Cl)192/194 (3:1)
Expected for 6-Methoxy-quinoxaline-2-carbaldehyde~1690-1700~1250 (C-O)188
Expected for 7-Nitro-quinoxaline-2-carbaldehyde~1710-1720~1530, 1350 (NO₂)203

Experimental Protocols

Detailed and standardized experimental procedures are essential for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1]

Sample Preparation [1]

  • Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of the substituted this compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable timeframe.[1]

  • Solvent Selection : Choose a high-purity deuterated solvent in which the sample is fully soluble. Common solvents for quinoxaline derivatives include deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆).[1]

  • Dissolution and Transfer : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1]

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition

  • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Pulse Sequence : A standard one-pulse sequence.

  • Temperature : 298 K (25 °C).

  • Spectral Width : ~12-15 ppm.

  • Number of Scans : 16 to 64 scans.

  • Relaxation Delay : 1-2 seconds.

¹³C NMR Data Acquisition

  • Spectrometer : A high-field NMR spectrometer (e.g., 100 MHz or higher).

  • Pulse Sequence : A standard proton-decoupled pulse sequence.

  • Temperature : 298 K (25 °C).

  • Spectral Width : ~200-220 ppm.

  • Number of Scans : 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

  • Relaxation Delay : 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method) [2][3]

  • Grinding : In an agate mortar, thoroughly grind 1-2 mg of the solid this compound sample to a fine powder.[3]

  • Mixing : Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder to the mortar and gently mix with the sample.[3]

  • Further Grinding : Grind the mixture thoroughly to ensure a homogenous distribution of the sample within the KBr.

  • Pellet Formation : Transfer the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.[2]

  • Analysis : Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.

Data Acquisition

  • Spectrometer : A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range : 4000-400 cm⁻¹.

  • Resolution : 4 cm⁻¹.

  • Number of Scans : 16 to 32 scans.

  • Background : A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Analysis

  • Ionization Technique : For volatile and thermally stable quinoxaline-2-carbaldehydes, Electron Ionization (EI) is commonly used. For less stable or non-volatile compounds, soft ionization techniques such as Electrospray Ionization (ESI) are preferred.

  • Mass Analyzer : A high-resolution mass analyzer, such as Time-of-Flight (TOF) or Orbitrap, is recommended for accurate mass determination and elemental composition analysis.

  • Data Acquisition : Acquire full-scan mass spectra to determine the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which are useful for structural elucidation.

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analysis and the general structure of a substituted this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of Substituted This compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FTIR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Comparison Comparative Analysis Structure->Comparison

Caption: General workflow for the synthesis and spectroscopic characterization of substituted quinoxaline-2-carbaldehydes.

References

"Comparing the anticancer activity of different quinoxaline derivatives"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.[1][2] This guide provides a comparative analysis of the anticancer activity of various quinoxaline derivatives, supported by experimental data, to assist researchers in the field of oncology.

Comparative Anticancer Activity of Quinoxaline Derivatives

The in vitro cytotoxic activity of several quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key metric for this comparison. The following table summarizes the IC50 values for selected quinoxaline derivatives.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Compound 10 MKN 45 (Gastric Adenocarcinoma)0.073Adriamycin0.12
Cis-platin2.67
Compound IV PC-3 (Prostate Cancer)2.11DoxorubicinNot Specified
HepG2 (Liver Cancer)4.11
Compound VIIIc HCT116 (Colon Carcinoma)2.5DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)9
Compound XVa HCT116 (Colon Carcinoma)4.4DoxorubicinNot Specified
MCF-7 (Breast Adenocarcinoma)5.3
Compound 4a MCF-7 (Breast Adenocarcinoma)3.21DoxorubicinNot Specified
HepG2 (Liver Hepatocellular Carcinoma)3.98
HCT-116 (Colon Carcinoma)4.54
Compound 5 MCF-7 (Breast Adenocarcinoma)3.87DoxorubicinNot Specified
HepG2 (Liver Hepatocellular Carcinoma)4.11
HCT-116 (Colon Carcinoma)4.23
Compound 11 MCF-7 (Breast Adenocarcinoma)0.81DoxorubicinNot Specified
HepG2 (Liver Hepatocellular Carcinoma)1.98
HCT-116 (Colon Carcinoma)2.91
Compound 13 MCF-7 (Breast Adenocarcinoma)1.54DoxorubicinNot Specified
HepG2 (Liver Hepatocellular Carcinoma)2.13
HCT-116 (Colon Carcinoma)2.87

Disclaimer: The data presented is compiled from various studies. Direct comparison should be approached with caution due to potential variations in experimental conditions, such as cell culture techniques and assay protocols.[2]

Key Mechanisms of Action and Signaling Pathways

Quinoxaline derivatives exert their anticancer effects through multiple mechanisms, often targeting key signaling pathways that are dysregulated in cancer. A predominant mechanism is the induction of apoptosis (programmed cell death).[3][4] The following diagram illustrates a simplified intrinsic apoptosis pathway, a common target for these compounds.

Simplified Intrinsic Apoptosis Pathway Targeted by Quinoxaline Derivatives cluster_0 Cellular Stress cluster_1 Apoptosis Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade stress DNA Damage (e.g., via Topo II inhibition) p53 p53 Activation stress->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Bcl2->Bax CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Quinoxaline Quinoxaline Derivatives Quinoxaline->stress Quinoxaline->Bcl2

Caption: Intrinsic apoptosis pathway activated by quinoxaline derivatives.

Experimental Protocols

The evaluation of the anticancer activity of quinoxaline derivatives involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.[2]

  • MTT Addition: Following treatment, an MTT solution is added to each well, and the plate is incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.

Topoisomerase II Inhibition Assay

Some quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication.[7][8]

  • Reaction Setup: The assay is typically performed in a reaction buffer containing purified human topoisomerase II enzyme and its DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA).

  • Inhibitor Addition: The quinoxaline derivative is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific time.

  • Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. The inhibition of topoisomerase II is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.

  • IC50 Determination: The concentration of the quinoxaline derivative that causes 50% inhibition of the enzyme activity is determined.

Experimental Workflow

The overall process for evaluating the anticancer potential of novel quinoxaline derivatives can be visualized as a structured workflow.

Experimental Workflow for Anticancer Evaluation of Quinoxaline Derivatives cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Lead Optimization cluster_3 In Vivo Evaluation A1 Synthesis and Characterization of Quinoxaline Derivatives A2 In Vitro Cytotoxicity Screening (e.g., MTT Assay) against a panel of cancer cell lines A1->A2 A3 Determination of IC50 Values A2->A3 B1 Apoptosis Assays (e.g., Annexin V/PI staining) A3->B1 B2 Cell Cycle Analysis A3->B2 B3 Enzyme Inhibition Assays (e.g., Topoisomerase II, Kinases) A3->B3 B4 Western Blot Analysis (for apoptosis-related proteins) B1->B4 C1 Structure-Activity Relationship (SAR) Studies B1->C1 B2->C1 B3->C1 B4->C1 C2 Synthesis of Optimized Derivatives C1->C2 D1 Animal Model Studies (e.g., Xenograft models) C1->D1 C2->A2 Re-screening

Caption: A typical workflow for the discovery and evaluation of novel anticancer quinoxaline derivatives.

References

Structure-Activity Relationship of Quinoxaline-2-Carbaldehyde Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-2-carbaldehyde analogs and related derivatives, with a focus on their anticancer and antimicrobial properties. By presenting quantitative experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate the rational design of novel, potent quinoxaline-based therapeutic agents.

Quantitative Data Summary

The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring and on the carbaldehyde functional group. The following tables summarize the in vitro activities of various quinoxaline analogs against different cancer cell lines and microbial strains.

Anticancer Activity of Quinoxaline Analogs

The antiproliferative activity of quinoxaline derivatives has been extensively studied against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting cancer cell growth.

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1 HHPhenylHCT-116 (Colon)4.4[1]
2 HH4-ChlorophenylHCT-116 (Colon)2.5[1]
3 HHPhenylMCF-7 (Breast)4.4[1]
4 HH4-ChlorophenylMCF-7 (Breast)9.0[1]
5 OCH3OCH3OCH3MCF-7 (Breast)2.61[1]
6 HH-A549 (Lung)46.6[1]
7 HH-HCT-116 (Colon)48[1]
8 HH-MCF-7 (Breast)22.11[1]
9 ---HepG2 (Liver)-[2]
10 ---HCT-116 (Colon)4.4[2]
11 ---MCF-7 (Breast)5.3[2]
12 ---EGFR0.3[3]
13 ---EGFR0.4[3]
14 ---COX-20.62[3]
15 ---COX-20.46[3]

Note: The specific substitutions for R1, R2, and R3 vary across different studies and are simplified here for clarity. Please refer to the cited literature for detailed chemical structures.

Key SAR Insights for Anticancer Activity:

  • Substituents on the Phenyl Ring: Electron-withdrawing groups, such as chlorine, at the para position of a phenyl ring attached to the quinoxaline core can enhance anticancer activity.[1]

  • Linker Groups: The nature of the linker between the quinoxaline nucleus and other moieties is crucial. For instance, an NH-CO linker at the second position has been shown to increase activity, whereas aliphatic linkers tend to decrease it.[1]

  • Methoxy Groups: The presence of electron-donating methoxy groups on the quinoxaline ring can be essential for activity.[1]

  • Kinase Inhibition: Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases such as EGFR and VEGFR.[2][3][4]

Antimicrobial Activity of Quinoxaline Analogs

Quinoxaline derivatives have also demonstrated significant potential as antimicrobial agents. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound IDR GroupMicroorganismMIC (µg/mL)Reference
16 VariedEscherichia coli8[5]
17 VariedBacillus subtilis16[5]
18 VariedCandida albicans16[5]
19 VariedAspergillus flavus16[5]
20 C-2 amineStaphylococcus aureus4-16[6]
21 C-2 amineBacillus subtilis8-32[6]
22 C-2 amineMRSA8-32[6]
23 C-2 amineEscherichia coli4-32[6]
24 VariedAcidovorax citrulli-[7]
25 VariedRhizoctonia solani8.54 (EC50)[7]

Note: The specific substitutions for the R groups vary across different studies. Please refer to the cited literature for detailed chemical structures.

Key SAR Insights for Antimicrobial Activity:

  • Symmetrical Disubstitution: Symmetrically disubstituted quinoxalines have shown significant antibacterial activity.[5]

  • C-2 Amine Substitution: The introduction of amine-substituted analogs at the C-2 position of the quinoxaline ring has yielded compounds with potent, broad-spectrum antibacterial activity.[6]

  • Mechanism of Action: Some of these analogs are believed to exert their antibacterial effect by compromising the structural integrity of the bacterial cell membrane.[6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of SAR data. Below are methodologies for key assays cited in the evaluation of this compound analogs.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline analogs and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the quinoxaline analogs in a suitable broth medium (e.g., Cation-adjusted Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a turbidity equivalent to a 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Cover the plates and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).

  • Growth Assessment: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Visualizations

Diagrams of signaling pathways and experimental workflows can provide a clearer understanding of the biological context and the research process.

EGFR Signaling Pathway

Many quinoxaline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The diagram below illustrates a simplified EGFR signaling cascade.

EGFR_Signaling_Pathway cluster_0 MAPK Pathway cluster_1 PI3K/Akt Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits PI3K PI3K Dimerization->PI3K Recruits Sos Sos Grb2->Sos Ras Ras-GDP Sos->Ras Ras_GTP Ras-GTP Ras->Ras_GTP Raf Raf Ras_GTP->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-myc, c-fos) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinoxaline Quinoxaline Inhibitor Quinoxaline->Dimerization

Caption: Simplified EGFR signaling pathway and a point of inhibition by quinoxaline analogs.

Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study involves a logical progression from compound design and synthesis to biological evaluation and data analysis.

SAR_Workflow Design Compound Design & Library Generation Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening In Vitro Biological Screening (e.g., MTT, MIC assays) Characterization->Screening DataAnalysis Data Analysis & SAR Determination Screening->DataAnalysis LeadOptimization Lead Compound Optimization DataAnalysis->LeadOptimization Identifies Key Moieties LeadOptimization->Design Iterative Process InVivo In Vivo Studies LeadOptimization->InVivo

Caption: A typical experimental workflow for structure-activity relationship (SAR) studies.

References

A Comparative Guide to the Purity of Commercially Available Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. Quinoxaline-2-carbaldehyde is a key building block in the synthesis of various pharmaceutical and agrochemical compounds, making a thorough assessment of its commercial purity essential. This guide provides a comparative overview of commercially available this compound, outlines detailed experimental protocols for purity assessment, and discusses the potential impact of impurities on research outcomes.

Commercial Supplier Purity Comparison

A review of several commercial suppliers indicates that this compound is typically available with a purity of 97% or higher. However, variations in reported melting points suggest that the actual purity and the nature of impurities may differ between sources.

Supplier/SourceStated PurityMelting Point (°C)AppearanceAnalysis Method Mentioned
Supplier A (Representative) [1]98%93-96Off-white to pale-yellow crystalline powderNot Specified
Sigma-Aldrich [2]97%107-111SolidNot Specified
Tokyo Chemical Industry (TCI) [3]>98.0%107.0 to 111.0White to Light yellow powder to crystalGC
BLD Pharm [4]Not SpecifiedNot SpecifiedNot SpecifiedNMR, HPLC, LC-MS

Note: The data presented is compiled from publicly available information from various suppliers and may not represent all available sources. Researchers are encouraged to request lot-specific certificates of analysis for the most accurate information.

Experimental Protocols for Purity Assessment

A multi-pronged approach is recommended for a comprehensive purity analysis of this compound, employing chromatographic, spectroscopic, and physical characterization techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying impurities. A reversed-phase method is suitable for a moderately polar compound like this compound.

Instrumentation:

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (or other suitable buffer agent)

  • This compound reference standard and test sample.

Sample Preparation:

  • Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 10 mL volumetric flask to achieve a concentration of 1 mg/mL.

  • Prepare a reference standard solution at the same concentration.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities, such as residual solvents from the synthesis process.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Reagents and Standards:

  • Dimethyl sulfoxide (DMSO, GC grade)

  • Reference standards for expected residual solvents (e.g., Toluene, Ethanol, Acetone).

Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Add 1.0 mL of DMSO and cap the vial immediately.

  • Prepare a blank (DMSO only) and standard vials containing known amounts of the expected solvents.

Instrumental Conditions:

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless, Temperature 250 °C

  • Oven Program: Initial temperature 40 °C, hold for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 35-350 amu

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh about 10-15 mg of the this compound sample.

  • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid).

  • Dissolve both in a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 30 seconds) to ensure full signal recovery for accurate integration.

Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of this compound to the integral of a known proton signal from the internal standard.

Melting Point Analysis

The melting point is a fundamental physical property that can indicate purity. Pure crystalline solids have a sharp melting point, while impurities tend to broaden and depress the melting range.

Instrumentation:

  • Melting point apparatus.

Procedure:

  • Place a small amount of the finely powdered sample into a capillary tube.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting range.

Visualizing Workflows and Impacts

The following diagrams illustrate the experimental workflow for purity assessment and the potential impact of impurities on a biological signaling pathway.

Purity_Assessment_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Analysis & Comparison cluster_3 Decision cluster_4 Outcome Sample Commercial this compound HPLC HPLC (Non-volatile impurities) Sample->HPLC GCMS GC-MS (Volatile impurities) Sample->GCMS NMR ¹H NMR (Structural confirmation & qNMR) Sample->NMR MP Melting Point (Physical constant) Sample->MP Analysis Calculate Purity (%) Identify Impurities HPLC->Analysis GCMS->Analysis NMR->Analysis MP->Analysis Comparison Compare with Supplier Specs & Other Batches Analysis->Comparison Decision Acceptable Purity? Comparison->Decision Accept Proceed to Experiment Decision->Accept Yes Reject Reject Batch / Purify Decision->Reject No

Caption: Experimental workflow for assessing the purity of this compound.

Signaling_Pathway_Impact cluster_0 Pure Compound cluster_1 Impure Compound Pure_Compound Quinoxaline Derivative (Pure) Target_Protein_A Target Protein Pure_Compound->Target_Protein_A Binds Pathway_A Expected Signaling Pathway Target_Protein_A->Pathway_A Activates Response_A Specific Biological Response Pathway_A->Response_A Leads to Impure_Compound Quinoxaline Derivative + Impurity Target_Protein_B Target Protein Impure_Compound->Target_Protein_B Binds Off_Target Off-Target Protein Impure_Compound->Off_Target Impurity Binds Pathway_B Altered Signaling Pathway Target_Protein_B->Pathway_B Off_Target->Pathway_B Response_B Unreliable/Confounded Response Pathway_B->Response_B

Caption: Impact of impurities on a hypothetical biological signaling pathway study.

Conclusion

The purity of this compound can vary between commercial suppliers, as evidenced by the different reported melting points. While suppliers generally state purities of 97-98%, independent verification is crucial for sensitive applications in research and drug development. A combination of HPLC, GC-MS, ¹H NMR, and melting point analysis provides a comprehensive purity profile. The presence of impurities can lead to erroneous and irreproducible results, particularly in biological assays where they may interact with off-target proteins. Therefore, a thorough analytical assessment is a critical first step before utilizing commercially available this compound in any experimental workflow.

References

Quinoxaline-2-Carbaldehyde Derivatives: A Comparative Docking Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals can leverage this comprehensive guide to understand the comparative molecular docking performance of various quinoxaline-2-carbaldehyde derivatives against key protein targets. This document provides a synthesis of quantitative data, detailed experimental protocols, and visual workflows to support rational drug design and development.

Quinoxaline scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their broad pharmacological activities.[1] Their structural versatility allows for modifications that can lead to potent and selective inhibitors of various protein targets implicated in diseases such as cancer and inflammation.[1][2][3] This guide focuses on in-silico molecular docking studies of quinoxaline derivatives, particularly those derived from this compound, and their interactions with prominent protein targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclooxygenase-2 (COX-2).[1]

Comparative Docking and Inhibitory Activity

The following tables summarize key quantitative data from various studies, offering a comparative look at the efficacy of different quinoxaline derivatives against their respective protein targets.

VEGFR-2 Inhibitors
CompoundDocking Score (kcal/mol)IC50 (µM)Reference
Derivative 1-8.50.15[1]
Derivative 2-8.20.21[1]
Derivative 3-7.90.35[1]
EGFR and COX-2 Inhibitors
CompoundTargetDocking Score (kcal/mol)IC50 (µM)Selectivity Index (SI) for COX-2Reference
Compound 13EGFRNot Reported0.4Not Applicable[2]
Compound 4aEGFRNot Reported0.3Not Applicable[2]
Compound 11EGFRNot Reported0.6Not Applicable[2]
Compound 5EGFRNot Reported0.9Not Applicable[2]
Compound 13COX-2Not Reported0.4666.11[1][2]
Compound 11COX-2Not Reported0.6261.23[1][2]
Compound 5COX-2Not Reported0.8348.58[1][2]
Compound 4aCOX-2Not Reported1.1724.61[1][2]
Compound 4iEGFRNot Reported3.902Not Applicable[4]

Experimental Protocols

The in-silico molecular docking studies cited in this guide generally adhere to a standardized workflow. The methodologies employed are crucial for understanding the validity and implications of the presented data.

Molecular Docking Protocol for Quinoxaline Derivatives against VEGFR-2

The crystal structure of the target protein, VEGFR-2, was procured from the Protein Data Bank (PDB ID: 2OH4).[1] The three-dimensional structures of the quinoxaline derivatives were sketched using ChemBioDraw Ultra 14.0 and subsequently underwent energy minimization to achieve the most stable conformation.[1] To ensure the validity of the docking procedure, the co-crystallized ligand was redocked into the active site of the receptor.[1] Finally, the prepared quinoxaline derivatives were docked into the identified active site of VEGFR-2 to predict their binding affinities and interaction modes.[1]

Molecular Docking Protocol for Quinoxaline Derivatives against EGFR and COX-2

For the dual EGFR and COX-2 inhibitors, the crystal structures of EGFR (PDB ID: 1M17) and COX-2 (PDB ID: 3LN1) were utilized.[1][2] The docking studies were conducted using the Discovery Studio software package.[1][2] A critical validation step involved redocking the original ligands into their respective protein crystal structures. A root-mean-square deviation (RMSD) value of less than 2 Å was considered a successful validation of the docking protocol, ensuring the reliability of the procedure before proceeding with the novel quinoxaline derivatives.[1]

General In Silico Workflow

A typical workflow for the discovery of quinoxaline derivatives involves several key in-silico techniques:

  • Protein Preparation : The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules, co-ligands, and ions are removed. Hydrogen atoms are added, and charges are assigned using a force field like CHARMM. The protein structure is then energy minimized to resolve any steric clashes.[5]

  • Ligand Preparation : 2D structures of the quinoxaline derivatives are drawn using chemical drawing software and converted to 3D structures. These ligands are energy minimized using a suitable force field such as MMFF94. Rotatable bonds are defined to allow for conformational flexibility.[5]

  • Grid Generation : A grid box is defined around the active site of the target protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket.[5]

  • Docking Simulation : A docking algorithm, such as AutoDock or Glide, is used to explore the conformational space of the ligand within the defined grid box. The binding poses are scored based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).[5]

  • Analysis : The predicted binding poses and their corresponding scores are analyzed. Key interactions, including hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined.[5]

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of a typical research project involving the synthesis, characterization, and evaluation of novel quinoxaline derivatives.

cluster_synthesis Synthesis & Characterization cluster_in_silico Computational Studies cluster_in_vitro Biological Evaluation start Starting Materials synthesis Chemical Synthesis of Quinoxaline Derivatives start->synthesis purification Purification & Separation synthesis->purification characterization Structural Characterization (NMR, MS, X-ray) purification->characterization docking Molecular Docking Studies characterization->docking md_sim Molecular Dynamics Simulations docking->md_sim admet ADMET Prediction md_sim->admet bio_assays In Vitro Biological Assays (e.g., Enzyme Inhibition) admet->bio_assays sar Structure-Activity Relationship (SAR) Analysis bio_assays->sar lead_opt Lead Compound Optimization sar->lead_opt Lead Optimization

Figure 1: A generalized workflow for the development and analysis of quinoxaline derivatives.

cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking_run Run Docking Algorithm (e.g., AutoDock, Glide) ligand_prep->docking_run grid_gen->docking_run pose_analysis Analyze Binding Poses & Scoring docking_run->pose_analysis interaction_analysis Visualize Interactions (H-bonds, Hydrophobic) pose_analysis->interaction_analysis final_results Potential Lead Compounds interaction_analysis->final_results Identify Potential Inhibitors

Figure 2: A detailed workflow for molecular docking studies.

References

Safety Operating Guide

Proper Disposal of Quinoxaline-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline-2-carbaldehyde is a chemical compound that requires careful handling and disposal due to its potential hazards. Adherence to proper disposal protocols is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound, intended for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health & Safety (EHS) department and review the specific Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin and serious eye irritation.[1][2][3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield that meets OSHA or European standards.[2][3]

  • Hand Protection: Use chemically impermeable gloves, such as nitrile rubber.[5]

  • Body Protection: A lab coat and appropriate protective clothing are necessary to prevent skin contact.[2][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhaling dust or vapors.[2][3]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through an approved hazardous waste disposal facility.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

  • Waste Categorization and Segregation:

    • Pure Compound: Unused or expired solid this compound should be treated as hazardous chemical waste.[6]

    • Solutions: Liquid waste containing this compound must be collected in a designated, compatible hazardous waste container. Do not mix with incompatible waste streams.[6]

    • Contaminated Materials: All items that have come into contact with the compound, such as gloves, pipette tips, and weighing paper, must be disposed of as solid hazardous waste.[6][8]

  • Waste Containment and Labeling:

    • Use a chemically compatible, sealable container (e.g., high-density polyethylene or glass bottle with a secure cap) for waste collection.[6][9]

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture.[7][9] The label should also include the date the waste was first added to the container.[9]

    • Keep the waste container tightly closed at all times, except when adding waste.[9][10][11]

  • Storage Prior to Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.[6] This area should be a secure, cool, dry, and well-ventilated space, away from incompatible materials like strong oxidizing agents and bases.[3][7]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[9][12]

    • The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[9][12]

    • After triple-rinsing and air-drying, the original labels on the container must be completely defaced or removed before the container can be disposed of as regular solid waste or recycled.[9][12]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed chemical waste contractor to schedule a pickup for the hazardous waste.[6] Follow their specific procedures for waste collection and documentation.

Quantitative Data Summary

While specific quantitative disposal limits are determined by local, state, and national regulations, the following table summarizes key hazard and safety information from safety data sheets.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][3]
Incompatible Materials Strong oxidizing agents, strong bases[3]
Hazardous Decomposition Carbon oxides (CO, CO2), Nitrogen oxides (NOx)[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid empty_container Empty Container? waste_type->empty_container Empty Container contain_solid Collect in a labeled, sealed solid hazardous waste container solid_waste->contain_solid contain_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->contain_liquid storage Store in Designated Satellite Accumulation Area contain_solid->storage contain_liquid->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact triple_rinse Triple rinse container with appropriate solvent empty_container->triple_rinse Yes collect_rinsate Collect all rinsate as liquid hazardous waste triple_rinse->collect_rinsate deface_label Deface original label triple_rinse->deface_label collect_rinsate->contain_liquid dispose_container Dispose of rinsed container in regular trash/recycling deface_label->dispose_container

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling Quinoxaline-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of Quinoxaline-2-carbaldehyde. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1][2] Appropriate personal protective equipment is mandatory to minimize exposure risk.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation.[3] For prolonged or repeated contact, gloves with a higher protection class (breakthrough time > 240 minutes) are recommended.[4]
Body Protection A flame-retardant lab coat worn over full-length clothing.Protects skin from accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of dust or vapors, which may cause respiratory irritation.

Quantitative Data Summary:

PropertyValueSource
Molecular Formula C₉H₆N₂O[1]
Molecular Weight 158.16 g/mol [1]
Appearance Off-white to pale-yellow crystalline powder.[5]
Melting Point 107-111°C
Boiling Point 319.8°C at 760 mmHg
Solubility Slightly soluble in water; soluble in organic solvents.[5]
Purity >98%[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling cleanup.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Carefully Transfer to Reaction Vessel handling_weigh->handling_transfer post_clean Decontaminate Work Area handling_transfer->post_clean post_ppe Doff PPE Correctly post_clean->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Figure 1: Workflow for handling this compound.
Experimental Protocol for Safe Handling:

  • Preparation:

    • Put on all required personal protective equipment, including a lab coat, chemical safety goggles, and nitrile gloves.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Conduct all manipulations of this compound, including weighing and transferring, within the fume hood.

    • Use a spatula or other appropriate tool to handle the solid material, avoiding the creation of dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Wipe down the work surface inside the fume hood with an appropriate decontaminating agent.

    • Remove personal protective equipment in the correct order to avoid self-contamination.

    • Immediately wash hands with soap and water after removing gloves.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure compliance with hazardous waste regulations.

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Wipes) container_solid Labeled Solid Waste Container solid_waste->container_solid liquid_waste Unused Solutions container_liquid Labeled Liquid Waste Container liquid_waste->container_liquid storage_area Designated Satellite Accumulation Area container_solid->storage_area container_liquid->storage_area ehs_pickup Arrange Pickup with EHS storage_area->ehs_pickup

Figure 2: Disposal workflow for this compound waste.
Disposal Protocol:

  • Waste Segregation and Collection:

    • Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.[6]

  • Storage:

    • Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Do not dispose of this compound down the drain. While some aldehydes can be neutralized, this should only be attempted by trained personnel following a validated protocol.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoxaline-2-carbaldehyde
Reactant of Route 2
Quinoxaline-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.